2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid
Description
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Properties
IUPAC Name |
2-[3-(tetrazol-1-yl)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-7(10(15)16)17-9-4-2-3-8(5-9)14-6-11-12-13-14/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJLZCCLIHGQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Bioisosteric Replacement of Carboxylic Acids with Tetrazoles in Phenoxy Herbicides
Abstract
The strategic modification of lead compounds to enhance their biological activity, physicochemical properties, and metabolic stability is a cornerstone of modern agrochemical research. One of the most successful tactics in this endeavor is bioisosteric replacement. This guide provides an in-depth technical exploration of the substitution of the carboxylic acid moiety with a 5-substituted-1H-tetrazole ring in the context of phenoxy herbicides. We will delve into the comparative physicochemical properties, the synthetic methodologies for creating these analogs, their mode of action as synthetic auxins, and the structure-activity relationships that govern their herbicidal efficacy. This document is intended for researchers, chemists, and professionals in the field of crop protection and drug development, offering a blend of theoretical principles and practical insights.
Introduction: The Principle of Bioisosterism in Agrochemical Design
Bioisosterism, the interchange of atoms or groups of atoms that results in molecules with similar shapes and biological activities, is a powerful strategy in medicinal and agricultural chemistry.[1] A classic and highly effective example of this is the replacement of a carboxylic acid with a tetrazole ring.[2] While both groups are acidic and can participate in similar ionic interactions, they possess distinct physicochemical properties that can be leveraged to optimize a molecule's performance.[3]
Phenoxy herbicides, such as 2,4-D and MCPA, are synthetic auxins that have been pivotal in selective broadleaf weed control for decades.[4][5] Their mode of action relies on mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death.[6][7] The carboxylic acid group is a critical pharmacophore, responsible for the ionic interactions with the auxin receptors. However, this group can also be a liability, contributing to unfavorable pharmacokinetic properties. The introduction of a tetrazole as a bioisostere seeks to retain the essential acidic nature while potentially improving other key attributes.[8]
Comparative Physicochemical Properties: Carboxylic Acid vs. Tetrazole
The rationale for replacing a carboxylic acid with a tetrazole lies in the subtle yet significant differences in their physicochemical profiles. These differences can profoundly impact a herbicide's absorption, translocation, and metabolic stability within the plant.
Acidity (pKa)
Both carboxylic acids and 5-substituted-1H-tetrazoles are acidic and are ionized at physiological pH. The pKa values of phenoxyacetic acids typically fall in the range of 2.56–3.36.[7] 5-substituted-1H-tetrazoles exhibit similar acidity, with pKa values generally between 4.5 and 5.1.[3] This comparable acidity allows the tetrazole to effectively mimic the carboxylate's ability to form crucial ionic bonds with the target auxin-binding proteins.[3]
Lipophilicity (Log P)
A key differentiator is lipophilicity. The tetrazolate anion is considerably more lipophilic than the corresponding carboxylate.[3] This increased lipophilicity can potentially enhance the molecule's ability to penetrate the waxy cuticle of plant leaves and cross cell membranes, leading to improved uptake and systemic movement. However, it is important to note that increased lipophilicity does not always directly translate to better membrane permeability, as desolvation energies also play a crucial role.[9]
Metabolic Stability
Carboxylic acids can be susceptible to metabolic inactivation in plants through pathways like conjugation. Tetrazoles are generally more resistant to metabolic degradation, which can lead to longer persistence of the active herbicide within the plant, potentially enhancing its efficacy.[2][3]
Hydrogen Bonding
Tetrazoles can engage in stronger hydrogen bonding interactions compared to carboxylic acids.[10] This can be a double-edged sword. On one hand, it may lead to a higher desolvation penalty, potentially hindering membrane permeability.[3] On the other hand, the stronger hydrogen bonding capability could result in a higher binding affinity for the target receptor.[10]
Table 1: Comparative Summary of Physicochemical Properties
| Property | Carboxylic Acid | 5-Substituted-1H-Tetrazole | Key Implications for Herbicide Design |
| Acidity (pKa) | ~2.6 - 3.4[7] | ~4.5 - 5.1[3] | Both are ionized at physiological pH, enabling similar ionic interactions with the target site. |
| Lipophilicity | Lower | Higher[3] | Potentially improved membrane permeability and uptake by the plant. |
| Metabolic Stability | Susceptible to conjugation | Generally more stable[2][3] | May lead to longer persistence and enhanced herbicidal activity. |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor (stronger)[10] | Can influence both membrane permeability and target binding affinity. |
Synthesis of Tetrazole Analogs of Phenoxy Herbicides
The most common and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide (NaN₃).[11] This reaction can be catalyzed by various agents, including Lewis acids (e.g., zinc salts) and amine salts.[11][12]
General Synthetic Workflow
The synthesis of a tetrazole analog of a phenoxy herbicide generally follows a two-step process starting from the corresponding phenoxyacetic acid.
Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.[11]
Detailed Experimental Protocol: Synthesis of 5-((2,4-Dichlorophenoxy)methyl)-1H-tetrazole
This protocol provides a step-by-step methodology for the synthesis of the tetrazole analog of the widely used herbicide 2,4-D.
Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)acetonitrile
-
Materials:
-
2,4-Dichlorophenoxyacetic acid (10 mmol)
-
Thionyl chloride (12 mmol)
-
Ammonia solution (25%, excess)
-
Phosphorus pentoxide (P₂O₅) (15 mmol)
-
Dichloromethane (DCM)
-
Sand
-
-
Procedure: a. To a solution of 2,4-dichlorophenoxyacetic acid in DCM, add thionyl chloride dropwise at 0 °C. b. Stir the reaction mixture at room temperature for 2 hours. c. Remove the solvent under reduced pressure to obtain the crude acid chloride. d. Dissolve the crude acid chloride in DCM and add it dropwise to an ice-cold ammonia solution with vigorous stirring. e. Collect the resulting precipitate (2-(2,4-dichlorophenoxy)acetamide) by filtration, wash with cold water, and dry. f. Mix the dried acetamide with phosphorus pentoxide and sand. g. Heat the mixture under vacuum to distill the 2-(2,4-dichlorophenoxy)acetonitrile.
Step 2: Synthesis of 5-((2,4-Dichlorophenoxy)methyl)-1H-tetrazole
-
Materials:
-
2-(2,4-Dichlorophenoxy)acetonitrile (10 mmol)
-
Sodium azide (NaN₃) (12 mmol)
-
Zinc bromide (ZnBr₂) (12 mmol)
-
Deionized water (20 mL)
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure: a. To a round-bottom flask, add the 2-(2,4-dichlorophenoxy)acetonitrile, sodium azide, and zinc bromide.[11] b. Add deionized water and heat the mixture to reflux with vigorous stirring.[11] c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and acidify with 3M HCl to pH ~2. e. If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. f. If no precipitate forms, extract the aqueous layer with ethyl acetate. g. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by recrystallization or column chromatography.
Mode of Action: Tetrazole-Containing Phenoxy Herbicides as Synthetic Auxins
Phenoxy herbicides, including their tetrazole bioisosteres, function as synthetic auxins.[13] They mimic the natural plant hormone IAA, but are more stable and persistent, leading to a lethal disruption of hormonal balance in susceptible plants.[6]
The Auxin Signaling Pathway
The molecular mechanism of action involves the perception of the synthetic auxin by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[14] This binding event initiates a cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins) and the subsequent expression of auxin-responsive genes, causing uncontrolled cell division and elongation.[6][14]
Caption: Simplified auxin signaling pathway showing the action of tetrazole-phenoxy herbicides.[6][14]
The tetrazole moiety, by mimicking the charge and spatial orientation of the carboxylate group, is crucial for high-affinity binding to the TIR1/AFB receptor, initiating this disruptive cascade.
Structure-Activity Relationships (SAR)
The herbicidal activity of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring.[15] This principle extends to their tetrazole bioisosteres. Studies have shown that the introduction of chlorine atoms at specific positions on the phenoxy ring significantly influences the herbicidal efficacy. For instance, compounds with chlorine atoms often exhibit potent inhibitory effects on both root and shoot growth of various weed species.[16]
The nature and position of substituents on the phenoxy ring can affect:
-
Binding Affinity: The electronic and steric properties of the substituents can influence the interaction of the molecule with the auxin receptor.
-
Physicochemical Properties: Substituents can alter the lipophilicity and electronic distribution of the molecule, affecting its uptake and translocation.
-
Metabolic Stability: Certain substituents may be more or less susceptible to metabolic degradation by the plant's detoxification systems.
Further quantitative structure-activity relationship (QSAR) studies are essential to fully elucidate the impact of different substitution patterns on the herbicidal activity of these tetrazole analogs.
Conclusion and Future Perspectives
The bioisosteric replacement of the carboxylic acid group with a 5-substituted-1H-tetrazole in phenoxy herbicides represents a promising strategy for the development of novel and potentially more effective weed control agents. The tetrazole moiety successfully mimics the essential acidic properties of the carboxylic acid while offering potential advantages in terms of increased lipophilicity and metabolic stability.
Future research in this area should focus on:
-
Synthesis and Screening: The synthesis and biological evaluation of a broader range of tetrazole analogs with diverse substitution patterns on the phenoxy ring.
-
QSAR Studies: The development of robust QSAR models to predict the herbicidal activity of new analogs and guide further design efforts.
-
Mode of Action Studies: Detailed investigations into the binding interactions of these tetrazole-containing herbicides with the auxin receptor complex to better understand the structural basis for their activity.
-
Environmental Fate and Toxicology: A thorough assessment of the environmental persistence, degradation pathways, and toxicological profiles of these novel compounds to ensure their safety and sustainability.
By leveraging the principles of bioisosterism and a deep understanding of the structure-activity relationships, researchers can continue to innovate and develop next-generation herbicides with improved efficacy and environmental profiles.
References
- Vertex AI Search. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work.
- BenchChem. (2025). Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design.
- Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior, 5(1), 10-12.
- Wang, L., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles.
- Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.
- BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles.
- Wikipedia. (n.d.). Phenoxy herbicide.
- Nufarm. (n.d.). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture.
- Nufarm. (n.d.). PHENOXIES.
- BenchChem. (2025). Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
- passel.unl.edu. (n.d.). Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced.
- HRAC. (n.d.). Group 4 - Auxin Mimics Resistance.
- The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles.
- Royal Society of Chemistry. (n.d.). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile.
- Taylor & Francis Online. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles.
- Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres.
- SciELO. (n.d.). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances.
- ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Franz, R. G., & Styring, M. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Pharmaceutical Research, 18(8), 1144-1149.
- PubMed. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement.
- BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Google Patents. (n.d.). WO2016123028A1 - Tetrazolones as carboxylic acid bioisosteres.
- ResearchGate. (n.d.). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid.
- Cambridge MedChem Consulting. (2022). Acid Bioisosteres.
- ResearchGate. (2025). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetrazole: A Versatile Bioisostere in Drug Design.
- Powers, J. C., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society.
- Online Inhibitor. (2022). Tetrazole is one of the most commonly used bioisosteres.
- Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Royal Society of Chemistry. (n.d.). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
- ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.
- Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- National Institutes of Health. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- ResearchGate. (n.d.). Structure–activity relationship.
- National Institutes of Health. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.
- National Institutes of Health. (n.d.). Synthesis of tetrazole hybridized with thiazole, thiophene or thiadiazole derivatives, molecular modelling and antimicrobial activity.
- ResearchGate. (2025). (PDF) Tetrazoles: Synthesis and Biological Activity.
- MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
- MDPI. (2015). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
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- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic Acid Stock Solutions for Bioassays
This Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes physicochemical principles with practical laboratory workflows to ensure the preparation of high-integrity stock solutions for 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid.
Abstract & Scope
This guide details the standardized protocol for solubilizing, storing, and diluting This compound (hereafter referred to as TPPA ) for use in cellular and enzymatic bioassays. TPPA is a synthetic small molecule characterized by a carboxylic acid moiety and a polar tetrazole ring. Its amphiphilic nature requires specific handling to prevent precipitation in aqueous buffers and to minimize solvent-induced toxicity in biological systems.
Physicochemical Profile & Solubility Logic
Understanding the molecular behavior of TPPA is prerequisite to experimental design.
-
Chemical Nature: TPPA contains a propanoic acid group (
) and a tetrazole ring. While 5-substituted tetrazoles are acidic bioisosteres of carboxylic acids, the N1-substitution (tetrazol-1-yl) in TPPA renders the tetrazole ring non-acidic. Thus, the molecule behaves as a mono-protic acid . -
Solubility Profile:
-
Water: Low solubility in its protonated (neutral) form at acidic or neutral pH. Soluble at pH > 7.0 as a carboxylate salt.
-
DMSO (Dimethyl Sulfoxide): Excellent solubility (>100 mM).[1] Preferred for master stocks due to stability and sterility.
-
Ethanol: Soluble, but less preferred for long-term storage due to evaporation and potential esterification.
-
Table 1: Physicochemical Summary
| Property | Value / Description | Experimental Implication |
| Molecular Weight | ~234.21 g/mol (Verify on CoA) | Use exact batch MW for Molarity calculations. |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Ensures sterility and prevents hydrolysis. |
| Target Stock Conc. | 100 mM (Master) / 10 mM (Working) | Allows high dilution factors (≥1000x) to minimize DMSO toxicity. |
| Storage | -20°C or -80°C | Protect from light and moisture to prevent degradation. |
Materials & Reagents
-
Compound: this compound (Solid, >98% purity).
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich or equivalent).
-
Vessels: Amber glass vials (for storage) or low-binding polypropylene microcentrifuge tubes.
-
Filtration: 0.22 µm PTFE syringe filter (optional, for sterilization of non-sterile powders).
Protocol 1: Preparation of Master Stock Solution (100 mM)
Objective: Create a stable, high-concentration master stock in 100% DMSO.
Step-by-Step Methodology
-
Equilibration: Allow the vial of solid TPPA to equilibrate to room temperature before opening to prevent water condensation.
-
Weighing: Weigh approximately 10–20 mg of TPPA into a sterile microcentrifuge tube. Record the exact mass (
) in mg. -
Calculation: Calculate the required volume of DMSO (
) to achieve a 100 mM concentration using the formula:-
Where
(100 mM)
-
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Technique: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath for 5 minutes at ambient temperature.
-
Visual Check: Solution must be completely clear and colorless.
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Seal tubes with Parafilm, label clearly, and store at -20°C (short term) or -80°C (long term).
Visualization: Master Stock Workflow
Figure 1: Workflow for the preparation of 100 mM TPPA Master Stock in DMSO.
Protocol 2: Preparation of Working Solutions (Bioassay Dilution)
Objective: Dilute the master stock into aqueous assay buffer while preventing precipitation ("crashing out") and maintaining DMSO tolerance (<0.5% or <0.1%).
Critical Mechanism: The "Intermediate Dilution" Step
Direct dilution of 100 mM DMSO stock into aqueous buffer can cause local high concentrations and precipitation. Use a Serial Dilution strategy.
-
Intermediate Stock (100x): Prepare a 100x concentration of your final assay target in 100% DMSO or a DMSO/Buffer mix (e.g., 10% DMSO) if solubility permits.
-
Final Dilution: Dilute the Intermediate Stock 1:100 into the assay medium.
Example: Targeting 100 µM in Assay (0.1% DMSO final)
-
Thaw: Thaw a 100 mM Master Stock aliquot.
-
Step A (10 mM Intermediate): Dilute 10 µL of 100 mM Master Stock + 90 µL of DMSO (or Buffer if soluble).
-
Result: 10 mM TPPA in 100% DMSO.[2]
-
-
Step B (Final Assay Conc): Dilute 10 µL of Step A (10 mM) into 990 µL of Cell Culture Media/Assay Buffer.
-
Result: 100 µM TPPA, 1% DMSO. (Wait, 1% is often too high for sensitive cells).
-
Optimized Low-DMSO Protocol (Target: 100 µM, 0.1% DMSO):
-
Requirement: Master Stock must be 100 mM.
-
Direct Dilution:[3] 1 µL of 100 mM Stock into 1000 µL Medium.
-
Risk: Precipitation.
-
Mitigation: Add stock dropwise to vortexing medium.
-
Visualization: Serial Dilution Scheme
Figure 2: Serial dilution strategy to minimize osmotic shock and precipitation.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | "Solvent Shock" or pH too low. | 1. Vortex media while adding compound.2. Check media pH; TPPA is acidic, ensure buffering capacity (HEPES/MOPS). |
| Cytotoxicity | High DMSO concentration.[4] | Include a "Vehicle Control" (DMSO only) at the same % v/v. Keep DMSO < 0.5%. |
| Loss of Potency | Hydrolysis or Freeze-Thaw damage. | Use single-use aliquots. Store stocks in anhydrous DMSO. |
References
-
Benchchem. (2025).[1][4] Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved from
-
National Institutes of Health (NIH). (2012). Working with small molecules: preparing and storing stock solutions. Methods Mol Biol. 803:265-71.[5] Retrieved from
-
MedChemExpress. (2024). Compound Handling Instructions: Dilution and Storage. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid in T1R2/T1R3 receptor assays
Application Note: Characterization of T1R2/T1R3 Sweet Taste Receptor Inhibition Using 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic Acid
Abstract & Introduction
Compound Identity: this compound (hereafter referred to as Tetrazoyl-PPA ) is a synthetic small-molecule inhibitor of the sweet taste receptor. Structurally, it is a bioisostere of Lactisole (2-(4-methoxyphenoxy)propanoic acid), sharing the core phenoxy-propanoic acid pharmacophore essential for binding to the transmembrane domain (TMD) of the T1R3 subunit.
Significance: The T1R2/T1R3 heterodimer is the primary receptor for sweet taste perception, detecting natural sugars, artificial sweeteners, and sweet proteins.[1] While agonists (sweeteners) bind to the large extracellular Venus Flytrap Domain (VFTD), small-molecule inhibitors like Tetrazoyl-PPA typically act as Negative Allosteric Modulators (NAMs) targeting the T1R3 TMD. This application note details the protocol for using Tetrazoyl-PPA to characterize sweet taste inhibition, a critical workflow for identifying bitterness maskers, metabolic modulators, and analyzing receptor structure-function relationships.
Mechanism of Action
To use Tetrazoyl-PPA effectively, one must understand its specific mode of inhibition. Unlike competitive antagonists that block the sugar-binding site (VFTD), Tetrazoyl-PPA binds to an allosteric pocket within the transmembrane helices of T1R3.
-
Binding Site: T1R3 Transmembrane Domain (TMD).[2]
-
Modulation Type: Negative Allosteric Modulation (NAM).[2]
-
Effect: It stabilizes the receptor in an inactive conformation, preventing the conformational change required to activate the heterotrimeric G-protein (Gustducin or G
15/16 in assays).
Signaling Pathway Visualization
Caption: T1R2/T1R3 signaling cascade. Tetrazoyl-PPA inhibits the receptor at the transmembrane domain, blocking G-protein coupling downstream of agonist binding.
Experimental Protocol: Calcium Flux Assay
This protocol utilizes a cell-based calcium mobilization assay, the industry standard for GPCR characterization.
A. Materials & Reagents
| Component | Specification | Notes |
| Cell Line | HEK293-T1R2/T1R3-G | Stable expression of both subunits + promiscuous G-protein is mandatory. |
| Compound | Tetrazoyl-PPA | Dissolve in 100% DMSO to 10-100 mM stock. Store at -20°C. |
| Agonist | Sucralose or Sucrose | Sucralose is preferred for higher potency and stability. |
| Ca2+ Dye | Fluo-4 AM or Calcium-4 | Calcium-4 (Molecular Devices) requires no wash, reducing variability. |
| Assay Buffer | HBSS + 20mM HEPES | pH 7.4. Add 2.5 mM Probenecid to prevent dye leakage. |
B. Cell Preparation (Day 1)
-
Harvest Cells: Detach HEK293-T1R2/T1R3 cells using Trypsin-EDTA.
-
Seeding: Resuspend cells in culture medium (DMEM + 10% FBS).
-
Density: Plate 50,000 - 80,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate.
-
Incubation: Incubate overnight at 37°C, 5% CO
to allow attachment and receptor recovery.
C. Dye Loading & Compound Preparation (Day 2)
-
Dye Loading:
-
Remove culture medium (or add equal volume if using No-Wash kit).
-
Add 100 µL of Calcium-4 dye solution (with 2.5 mM Probenecid).
-
Incubate for 45-60 minutes at 37°C, then 15 minutes at Room Temperature (RT) to minimize thermal artifacts during reading.
-
-
Compound Preparation (3X Concentration):
-
Prepare Tetrazoyl-PPA in Assay Buffer at 3X the final desired concentration (e.g., for 100 µM final, prepare 300 µM).
-
Note: Ensure final DMSO concentration is <0.5% to avoid non-specific artifacts.
-
-
Agonist Preparation (3X Concentration):
-
Prepare Sucralose at EC
concentration (typically 0.5 - 1.0 mM for T1R2/T1R3). Using EC ensures a robust signal window to measure inhibition.
-
D. Assay Execution (FLIPR / FlexStation)
-
Step 1: Baseline Recording: Record fluorescence (Ex 485nm / Em 525nm) for 20 seconds.
-
Step 2: Inhibitor Addition (Pre-incubation):
-
Add 50 µL of 3X Tetrazoyl-PPA to the cells (already containing 100 µL dye).
-
Critical Step:Incubate for 15-30 minutes inside the reader. NAMs require time to equilibrate with the allosteric site before the agonist induces the active conformation.
-
-
Step 3: Agonist Addition:
-
Add 75 µL of 3X Agonist (Sucralose).
-
Continuously record fluorescence for 120 seconds .
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the calcium flux inhibition assay. Note the mandatory pre-incubation step for the inhibitor.
Data Analysis & Interpretation
-
Quantification: Calculate the Max - Min fluorescence (Relative Fluorescence Units, RFU) for the agonist response period.
-
Normalization: Normalize data to the "0 Inhibitor" control (100% Response) and "Buffer Only" control (0% Response).
-
Curve Fitting: Plot % Response (Y-axis) vs. Log[Tetrazoyl-PPA] (X-axis).
-
Equation: Fit using a 4-parameter logistic (4PL) equation to determine the IC
.
Expected Results:
-
Tetrazoyl-PPA should show a dose-dependent reduction in calcium signal.
-
Typical IC
values for this class of phenoxy-propanoic acids range from 10 µM to 100 µM , depending on the specific methylation and tetrazole positioning. -
Species Specificity: Note that lactisole derivatives are often human-specific . They may not inhibit mouse/rat T1R2/T1R3 due to sequence divergence in the T1R3 TMD.
Expertise & Troubleshooting (The "Pro-Tips")
-
The "G
15" Requirement: Native T1R2/T1R3 couples to G -gustducin (G -like), which lowers cAMP but does not robustly mobilize Calcium. You must use a cell line co-expressing G 15, G 16, or G qi5 to force coupling to the PLC pathway for a calcium readout. -
pH Sensitivity: The tetrazole ring (pKa ~4.9) is acidic, similar to the carboxylic acid of lactisole. Ensure your assay buffer is strongly buffered (20mM HEPES) at pH 7.4. Significant pH drift can alter the ionization state and potency of the inhibitor.
-
Pre-Incubation is Non-Negotiable: Unlike competitive antagonists, allosteric modulators need to penetrate the membrane bundle. Skipping the 15-minute pre-incubation often results in a 10-fold underestimation of potency (higher IC
).
References
-
Jiang, P., et al. "The cysteine-rich region of T1R3 determines responses to intensely sweet proteins." Journal of Biological Chemistry, 2004. Link
-
Winnig, M., et al. "Artificial Sweeteners and the Sweet Taste Receptor." Handbook of Experimental Pharmacology, 2022.[3] Link
-
Maillet, E.L., et al. "Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3." Journal of Medicinal Chemistry, 2009. Link
-
Ohta, K., et al. "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor." PLOS ONE, 2019. Link
-
Servant, G., et al. "Positive allosteric modulators of the human sweet taste receptor." Proceedings of the National Academy of Sciences, 2010. Link
Sources
Screening 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid for PPAR agonist activity
Application Note: Screening 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid for PPAR Agonist Activity
Executive Summary & Scientific Rationale
This application note details the screening workflow for This compound , a structural analog of the fibrate class of hypolipidemic agents.
The Pharmacophore: The phenoxypropanoic acid moiety is the classic pharmacophore for Peroxisome Proliferator-Activated Receptor alpha (PPAR
The Tetrazole Bioisostere: The substitution of the carboxylic acid with a 1H-tetrazole ring is a strategic medicinal chemistry modification.[1]
-
Acidity: The tetrazole proton has a pKa (~4.5–4.[2][3]9) similar to the carboxylic acid (~4.2–4.4), maintaining the electrostatic interactions required for the salt bridge with the PPAR Ligand Binding Domain (LBD) (specifically Tyr464 and His440 in PPAR
). -
Lipophilicity & Stability: The tetrazole anion is approximately 10-fold more lipophilic than the carboxylate, potentially improving membrane permeability and resisting acyl-glucuronidation, a common metabolic liability of fibrates.
This guide outlines a cascading screening protocol: (1) Biophysical Binding (TR-FRET) , (2) Functional Transactivation (Luciferase Reporter) , and (3) Physiological Validation (qPCR) .
Screening Workflow Visualization
The following diagram illustrates the decision tree for characterizing the test compound.
Caption: Hierarchical screening workflow ensuring only validated binders progress to costly cell-based assays.
Protocol 1: TR-FRET PPAR Coactivator Binding Assay
Objective: Determine if the test compound binds to the PPAR
Mechanism:
-
Receptor: GST-tagged human PPAR
LBD.[4] -
Acceptor: Fluorescein-labeled PGC-1
coactivator peptide.[4][7][8] -
Readout: When the agonist binds, helix 12 folds, creating the coactivator binding pocket. The peptide binds, bringing Fluorescein close to Tb. Excitation at 340nm yields emission at 520nm (FRET).[5]
Materials:
-
LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay Kit (Thermo Fisher).
-
Black 384-well low-volume plates (Corning #4514).
-
Positive Control: GW7647 (highly selective PPAR
agonist).
Step-by-Step Procedure:
-
Compound Preparation:
-
Dissolve test compound in 100% DMSO to 10 mM.
-
Prepare a 10-point serial dilution (1:3) in TR-FRET Assay Buffer (containing DTT). Final DMSO concentration in the well must be constant (e.g., 1%).
-
-
Reagent Mix:
-
Mix A (4X): PPAR
-LBD-GST (final conc. 5 nM) + Tb-anti-GST Ab (final conc. 5 nM). -
Mix B (4X): Fluorescein-PGC1
peptide (final conc. 200 nM).
-
-
Plating:
-
Add 5 µL of diluted Test Compound to the 384-well plate.
-
Add 5 µL of Mix A (Receptor/Ab).
-
Add 5 µL of Mix B (Peptide).
-
Add 5 µL of Assay Buffer (Total Volume = 20 µL).
-
-
Incubation: Cover and incubate for 1 hour at Room Temperature (protected from light).
-
Detection: Read on a TR-FRET compatible reader (e.g., EnVision or Tecan).
Data Analysis: Calculate the Emission Ratio (520nm / 495nm). Plot Ratio vs. log[Compound] to determine EC50.
Protocol 2: Luciferase Reporter Assay (Functional)
Objective: Confirm that binding leads to transcriptional activation of Peroxisome Proliferator Response Elements (PPRE).
Cell Model: HepG2 (human hepatocellular carcinoma) is preferred as it expresses endogenous RXR
Mechanism Visualization:
Caption: Mechanism of Action for the PPRE-Luciferase reporter system.
Step-by-Step Procedure:
-
Seeding: Plate HepG2 cells at 20,000 cells/well in a white 96-well plate in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous lipids).
-
Transfection (24h later):
-
Use Lipofectamine 3000.
-
Plasmid 1: pSG5-hPPAR
(Expression vector). -
Plasmid 2: (PPRE)3-TK-Luc (Reporter vector containing 3 copies of the acyl-CoA oxidase PPRE).
-
Plasmid 3: pRL-SV40 (Renilla luciferase for normalization).
-
-
Treatment (24h post-transfection):
-
Assay (24h post-treatment):
-
Use Dual-Glo® Luciferase Assay System (Promega).
-
Lyse cells and read Firefly luminescence (Experimental).[11]
-
Add Stop & Glo® reagent; read Renilla luminescence (Normalization).
-
Data Analysis: Calculate Relative Light Units (RLU) = Firefly / Renilla. Normalize to Vehicle Control (Fold Induction).
Protocol 3: Endogenous Gene Expression (qPCR)
Objective: Validate that the compound activates native chromatin-bound targets, not just plasmid reporters.
Target Genes:
-
ACOX1 (Acyl-CoA Oxidase 1): Rate-limiting enzyme in peroxisomal fatty acid
-oxidation. -
CPT1A (Carnitine Palmitoyltransferase 1A): Key mitochondrial transporter for fatty acids.
Procedure:
-
Culture: Treat HepG2 cells in 6-well plates with the Test Compound (at EC80 concentration derived from Protocol 2) for 24 hours.
-
Extraction: Isolate Total RNA using TRIzol or RNeasy Mini Kit.
-
cDNA Synthesis: Reverse transcribe 1 µg RNA using SuperScript IV.
-
qPCR: Use SYBR Green or TaqMan probes.
-
ACOX1 Primer: Fwd: 5'-TCG CAG CAG AGA AGG GAT G-3'; Rev: 5'-GCA TCC ATA AAC CCA GAG AAC T-3'.
-
Reference: 18S rRNA or GAPDH.
-
-
Analysis: Calculate fold change using the
method.
Data Interpretation & Troubleshooting
Summary Table: Expected Results for a Valid Agonist
| Assay | Metric | Acceptance Criteria | Interpretation |
| TR-FRET | EC50 | < 10 µM | Ligand binds LBD and recruits coactivator. |
| TR-FRET | Z' Factor | > 0.5 | Assay is robust and valid. |
| Reporter | Fold Induction | > 5-fold (vs DMSO) | Functional transcriptional activator. |
| qPCR | ACOX1 mRNA | > 2-fold increase | Physiologically relevant activation. |
Critical Control Points:
-
Tetrazole Acidity: Ensure buffers are pH 7.4. The tetrazole (pKa ~4.[3]5) will be anionic. If solubility issues arise in aqueous buffers, ensure the DMSO stock is fully solubilized before dilution.
-
Selectivity: To claim specificity, run parallel TR-FRET assays for PPAR
(Rosiglitazone control) and PPAR (GW501516 control). Phenoxypropanoic acids can exhibit dual activity depending on the tail length. -
Partial Agonism: If the Reporter Assay shows saturation at 60% of the GW7647 signal, the compound is a partial agonist. This is clinically relevant as partial agonists often have better safety profiles (SPPARMs).
References
-
Discovery of Novel PPAR Agonists (LY518674). Molecular Pharmacology. 2005. Describes the SAR of phenoxypropanoic acid derivatives. Available at: [Link]
-
PPAR Reporter Assay Protocols (HepG2). NCBI Bookshelf. Available at: [Link]
-
Structure-Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. 2011. Detailed comparison of tetrazole vs. acid permeability and lipophilicity. Available at: [Link]
Sources
- 1. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cct241533hydrochloride.com [cct241533hydrochloride.com]
- 4. TR-FRET PPAR alpha Coactivator Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Thermo Scientific LanthaScreen TR-FRET PPAR alpha Coactivator Assay Kit, rabbit 800 x 20 μL assays | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay Kit, goat 800 x 20 μLアッセイ | Contact Us [thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Characterization of Phenoxypropanoic Acid Derivatives as T1R3 Allosteric Modulators
Abstract & Introduction
Phenoxypropanoic acid derivatives, most notably Lactisole (2-(4-methoxyphenoxy)propanoic acid), represent a critical class of taste modifiers acting as Negative Allosteric Modulators (NAMs) of the sweet taste receptor. Unlike competitive antagonists that bind the Venus Flytrap Domain (VFD) of the T1R2 subunit, these derivatives bind specifically to the Transmembrane Domain (TMD) of the T1R3 subunit.
This distinct mechanism allows them to inhibit a broad spectrum of structurally diverse sweeteners (sugars, proteins, and intense sweeteners). However, their utility is often species-dependent (active in humans, inactive in rodents) and sensitive to lipophilicity.
This guide provides a validated workflow for screening novel phenoxypropanoic acid derivatives, focusing on functional calcium mobilization assays in heterologous expression systems.
Cellular Models & Engineering
To successfully screen these derivatives, the cellular model must express the human heterodimer (hT1R2/hT1R3) and a coupling mechanism to convert G
A. The Gold Standard: HEK293-G 16
Human Embryonic Kidney (HEK293) cells are preferred due to their high transfection efficiency. However, endogenous G-proteins in HEK293 cells do not efficiently couple T1Rs to phospholipase C (PLC).
-
Requirement: Co-expression of a promiscuous G-protein, G
15 or G 16 (or the chimeric G 16-gust44). These G-proteins force the receptor to signal through the Gq pathway, triggering intracellular Ca release. -
Alternative Model: NCI-H716 (Human enteroendocrine cells). These endogenously express T1R2/T1R3 and release GLP-1 upon stimulation. Useful for secondary validation but less amenable to high-throughput screening (HTS).
B. Mechanistic Pathway
The following diagram illustrates the signal transduction pathway and the specific intervention point of phenoxypropanoic acid derivatives.
Figure 1: Signal transduction cascade showing the allosteric inhibition of T1R3 by phenoxypropanoic acid derivatives, preventing G-protein coupling and subsequent Calcium release.
Protocol: Calcium Mobilization Assay (FLIPR/Microscopy)
This assay measures the reduction in sweetener-induced calcium flux in the presence of the test derivative.
Reagents & Preparation
| Component | Specification | Notes |
| Cell Line | HEK293T | Transfected with hT1R2, hT1R3, G |
| Calcium Dye | Fluo-4 AM or Fura-2 AM | Fluo-4 is preferred for plate readers (single wavelength). |
| Assay Buffer | HBSS + 20mM HEPES | pH 7.[1]4. Avoid bicarbonates for air-stable buffering. |
| Inhibitor | Probenecid (2.5 mM) | Critical: Inhibits organic anion transporters to prevent dye leakage.[1] |
| Solvent | DMSO | Final well concentration must be <0.5% to avoid artifacts. |
Step-by-Step Methodology
Phase 1: Transfection (24-48 Hours Prior)
-
Seeding: Plate HEK293T cells at
cells/well in a 96-well black-wall/clear-bottom plate coated with Poly-D-Lysine .-
Why Poly-D-Lysine? HEK293 cells are loosely adherent. The washing steps in this protocol will detach cells without this coating.
-
-
Transfection: Use Lipofectamine 2000 or PEI.
-
Ratio: 1:1:1 (hT1R2 plasmid : hT1R3 plasmid : G
16 plasmid). -
Incubate for 24–30 hours.
-
Phase 2: Dye Loading
-
Preparation: Prepare Loading Buffer (HBSS + 20mM HEPES + 4
M Fluo-4 AM + 2.5 mM Probenecid). -
Washing: Gently remove culture media. Wash cells 1x with Assay Buffer.
-
Loading: Add 100
L Loading Buffer per well. -
Incubation: Incubate 45 minutes at 37°C, then 15 minutes at Room Temperature (RT).
-
Causality: The RT step ensures dye de-esterification and equilibrium.
-
Phase 3: Compound Addition & Measurement
-
Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 10–20 seconds.
-
Pre-incubation (Antagonist Mode): Add the Phenoxypropanoic Acid derivative (dissolved in buffer) to the cells.
-
Incubate for 10–15 minutes.
-
Note: These compounds are hydrophobic.[2] Ensure the 1000x stock is fully soluble in DMSO before dilution.
-
-
Stimulation: Inject the agonist (e.g., 5 mM Aspartame or 100 mM Sucrose).
-
Read: Monitor kinetics for 120 seconds.
Experimental Workflow Diagram
Figure 2: Linear workflow for the Calcium Mobilization Assay.
Data Analysis & Validation
Calculating Inhibition (IC50)
Data should be normalized to the response of the agonist alone (Positive Control).
Where
Reference Values for Validation
When characterizing new derivatives, compare against these standard benchmarks:
| Compound | Target IC50 (approx) | Mechanism | Reference |
| Lactisole | ~15 - 50 | T1R3 TMD Allosteric | [Jiang et al., 2005] |
| 2,4-DP | ~1.5 - 5 | T1R3 TMD Allosteric | [Nakagawa et al., 2009] |
| Gurmarin | (Variable) | VFD / ECD Interaction | (Rodent specific control) |
Troubleshooting & "Self-Validating" Checks
-
The "Lactisole Check": If your cells do not respond to Lactisole (positive control for inhibition), your T1R3 expression levels may be too low, or the G
16 coupling is inefficient. -
The "Rodent Check": If testing a derivative claimed to be "Lactisole-like," test it on mouse T1R2/T1R3. If it inhibits the mouse receptor, it is likely not binding the classic primate-specific T1R3 TMD pocket.
-
DMSO Artifacts: Phenoxypropanoic acids often require high DMSO concentrations for stock solutions. Run a "Vehicle Only" control. If DMSO > 1% causes Ca2+ spikes, the data is invalid.
References
-
Jiang, P., et al. (2005). Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste.[3][4][5][6][7] Journal of Biological Chemistry. Link
-
Winnig, M., et al. (2007). Artificial Sweeteners that elicit signaling in T1R2/T1R3 expressing cells. BMC Neuroscience. Link
-
Nakagawa, Y., et al. (2009).
-cells and regulates insulin secretion. PLoS One. Link -
BD Biosciences. BD PBX Calcium Assay Kit Protocol (Probenecid usage). Link
Sources
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in the Synthesis of 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid
Welcome to the technical support center for the synthesis of 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic route and troubleshoot common yield-related issues. As a key intermediate in the development of pharmaceutical agents, such as angiotensin II receptor antagonists, achieving a high-yield, reproducible synthesis is paramount.[1]
This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome experimental challenges.
Overall Synthetic Workflow
The synthesis of this compound is typically approached as a three-stage process. The following diagram outlines the general synthetic pathway, which will be the framework for our troubleshooting guide.
Caption: General three-stage synthesis of the target molecule.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common questions and problems encountered during the synthesis. The guide is divided into the three core reaction stages.
Part 1: Synthesis of 3-(1H-Tetrazol-1-yl)phenol (Intermediate 1)
The formation of the N-aryl tetrazole ring is a critical step that dictates the success of the entire synthesis. The most reliable method involves the reaction of 3-aminophenol with an azide source.
Q1: What is the standard, high-yield method for synthesizing 3-(1H-tetrazol-1-yl)phenol from 3-aminophenol?
The most effective method is a one-pot reaction using an amine (3-aminophenol), triethyl orthoformate, and sodium azide, typically catalyzed by an acid like acetic acid.[2][3]
-
Mechanism Insight: This reaction proceeds by first forming an imidate intermediate from the amine and triethyl orthoformate. This intermediate then reacts with hydrazoic acid (formed in situ from sodium azide and the acid catalyst), which, after cyclization and tautomerization, yields the stable 1-substituted tetrazole ring.
Q2: My tetrazole formation reaction is slow, and the yield is poor. What factors should I investigate?
Low yield in this step is often traced back to reaction conditions or reagent quality.
| Potential Cause | Explanation & Recommended Solution | Key References |
| Insufficient Acid Catalyst | The acid is crucial for generating hydrazoic acid (HN₃) and catalyzing the formation of the imidate intermediate. | [2][3] |
| Solution: Ensure you are using a sufficient quantity of a suitable acid, such as glacial acetic acid. The reaction is often run using acetic acid as the solvent. | ||
| Low Reaction Temperature | This reaction requires thermal energy to drive the formation of the intermediate and the subsequent cyclization. | [3] |
| Solution: Maintain a consistent reaction temperature, typically around 80-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | ||
| Moisture in Reagents | Water can hydrolyze the triethyl orthoformate and the imidate intermediate, halting the reaction. | General Organic Chemistry Principles |
| Solution: Use anhydrous solvents and ensure all reagents are dry. | ||
| Impure Sodium Azide | The purity of sodium azide is critical. Old or improperly stored sodium azide may have degraded. | Safety and Handling Protocols |
| Solution: Use a fresh, high-purity source of sodium azide. Handle with extreme care due to its toxicity and explosive potential. |
Part 2: Ether Linkage Formation via Williamson Ether Synthesis
This step involves an S_N2 reaction between the phenoxide of Intermediate 1 and an alkyl halide, typically ethyl 2-bromopropanoate. Achieving high yield requires optimizing the conditions to favor substitution over competing side reactions.
Q3: What are the optimal conditions for the Williamson ether synthesis step?
This reaction works best by deprotonating the phenol with a suitable base to form the phenoxide nucleophile, followed by reaction with a primary alkyl halide in a polar aprotic solvent.[4][5]
-
Mechanism Insight: The reaction is a classic S_N2 substitution. The phenoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the bromide leaving group. The rate and success of this reaction are highly dependent on the strength of the nucleophile, the structure of the alkyl halide, the leaving group, and the solvent.[5][6]
Q4: My ether synthesis yield is consistently low. What are the most common causes and how can I fix them?
Low yields in this step are very common and can usually be resolved by systematically evaluating the reaction parameters. The following flowchart and table provide a troubleshooting framework.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
| Potential Cause | Explanation & Recommended Solution | Key References |
| Incomplete Deprotonation | The phenoxide is the active nucleophile. If the base is too weak, a significant portion of the phenol remains protonated and unreactive. | [7] |
| Solution: Switch to a stronger base. The hierarchy is generally NaHCO₃ < K₂CO₃ < NaOH < NaH. For moisture-sensitive bases like NaH, ensure strictly anhydrous conditions. | [6][7] | |
| Side Reaction: C-Alkylation | The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). | [6] |
| Solution: The choice of solvent and counter-ion can influence this. Polar aprotic solvents generally favor O-alkylation. Using a base with a larger, less-coordinating cation like cesium (e.g., Cs₂CO₃) can also increase O-selectivity. | ||
| Side Reaction: E2 Elimination | If the base is too strong or sterically hindered, it can deprotonate the alkyl halide, leading to an alkene byproduct instead of the ether. While less common with primary halides, it can still occur. | [4] |
| Solution: Use a non-hindered base. Ensure the reaction temperature is not excessively high. | ||
| Poor Solvent Choice | Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing the S_N2 reaction rate. | [4][7] |
| Solution: Use a polar aprotic solvent such as DMF , acetonitrile , or DMSO to maximize the reaction rate. | [8] |
Q5: Are there any alternative methods if the Williamson ether synthesis fails?
Yes, the Mitsunobu reaction is an excellent alternative for forming aryl ethers under mild, neutral conditions, which can be beneficial if your substrate is sensitive to strong bases.[9][10]
-
Mechanism Insight: The Mitsunobu reaction activates the alcohol (in this case, the phenol) with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). This forms a phosphonium intermediate, which is then displaced by a nucleophile (in this case, the deprotonated propanoic acid ester, though it's more common to use an alcohol and a phenolic acid). For this specific synthesis, you would react 3-(1H-tetrazol-1-yl)phenol with ethyl lactate under Mitsunobu conditions. This proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, though that is not relevant for the phenol.[11][12]
-
Pros: Avoids the use of strong bases, proceeds at lower temperatures.
-
Cons: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[12] The reagents (DEAD/DIAD) are hazardous.
Part 3: Saponification (Ester Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation, but optimization is key to preventing product degradation and ensuring complete conversion.
Q6: What are the best conditions for hydrolyzing the ester intermediate?
Basic hydrolysis, also known as saponification, is the most common and generally preferred method.
-
Mechanism Insight: The reaction involves the nucleophilic attack of a hydroxide ion (e.g., from NaOH or LiOH) on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form a carboxylate salt, which drives the reaction to completion. This acid-base step makes the reaction essentially irreversible.[13] An acidic workup is required in a separate step to re-protonate the carboxylate and yield the final product.
Q7: My hydrolysis reaction is incomplete or gives a messy product mixture. How can I improve it?
| Potential Cause | Explanation & Recommended Solution | Key References |
| Incomplete Hydrolysis | The ester may not be fully soluble in the aqueous base, leading to a slow or incomplete reaction. | [14] |
| Solution: Add a co-solvent like tetrahydrofuran (THF) or methanol (MeOH) to create a monophasic solution and improve reaction kinetics. Ensure at least one equivalent of base is used, though an excess (1.5-2.0 eq.) is common. | [14] | |
| Product Degradation | Although the tetrazole ring is generally stable, prolonged exposure to harsh basic conditions at high temperatures could potentially lead to degradation. | General Heterocyclic Chemistry |
| Solution: Monitor the reaction by TLC. Avoid excessive heating; many saponifications proceed smoothly at room temperature or with gentle warming (40-50°C). | ||
| Improper Workup | The product will remain dissolved in the aqueous layer as its carboxylate salt until the solution is properly acidified. | [13] |
| Solution: After the reaction is complete, cool the mixture in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3). The final carboxylic acid product should precipitate and can be collected by filtration or extracted with an organic solvent. |
Optimized Experimental Protocols
The following are generalized, best-practice protocols based on the troubleshooting advice above. Researchers should adapt them as needed for their specific scale and equipment.
Protocol 1: Synthesis of 3-(1H-Tetrazol-1-yl)phenol
-
To a round-bottom flask, add 3-aminophenol (1.0 eq.), sodium azide (1.05 eq.), and triethyl orthoformate (2.0 eq.).
-
Add glacial acetic acid to act as the solvent and catalyst.
-
Heat the mixture to 80°C with stirring under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold dilute HCl.
-
A precipitate should form. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of Ethyl 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoate
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(1H-tetrazol-1-yl)phenol (1.0 eq.) and anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 eq.) and stir the suspension for 30 minutes at room temperature.
-
Add ethyl 2-bromopropanoate (1.2 eq.) dropwise to the stirring suspension.
-
Heat the reaction to 60-70°C and monitor by TLC until the starting phenol is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Saponification to this compound
-
Dissolve the ethyl ester intermediate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add sodium hydroxide (NaOH, 1.5 eq.) and stir the mixture at room temperature. Monitor by TLC. If the reaction is slow, gently warm to 40°C.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify with 1M HCl with stirring. A white precipitate of the final product should form.
-
Continue adding acid until the pH of the solution is ~2.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum.
References
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Technical Support Center: HPLC Troubleshooting for Acidic Tetrazole Compounds
Welcome to the Advanced Chromatography Support Hub. Topic: Troubleshooting Peak Tailing in Acidic Tetrazole Compounds (e.g., Sartans, 5-substituted tetrazoles).
Executive Summary: The Tetrazole Challenge
Tetrazole compounds present a unique "perfect storm" for chromatographers. While nominally acidic (bioisosteres of carboxylic acids, pKa ~4.5–5.0), molecules containing this moiety often exhibit severe peak tailing due to three distinct mechanisms:
-
Thermodynamic Equilibrium Lag: Operating near the pKa results in mixed ionization states.
-
Amphoteric Complexity: Many tetrazole drugs (e.g., Valsartan, Losartan) also contain basic nitrogen atoms (imidazole, amine side chains) that interact with silanols.
-
Metal Chelation: The tetrazole ring is a known ligand for trace metals (Fe, stainless steel), causing adsorption tailing.
This guide provides a root-cause analysis and self-validating protocols to resolve these issues.
Module 1: Diagnostic Workflow
Before altering your method, use this logic gate to identify the root cause.
Figure 1: Decision tree for isolating the source of peak asymmetry in tetrazole analysis.
Module 2: Critical Troubleshooting FAQs
Q1: I am using a standard C18 column with Formic Acid (0.1%), but my tetrazole peak is broad and tailing. Why?
The Diagnosis: You are likely falling into the "Ionization Trap." Most 5-substituted tetrazoles have a pKa between 4.5 and 5.0. Formic acid (0.1%) typically buffers the mobile phase to pH ~2.7–2.9. While this seems acidic, it may not be sufficient to fully suppress the ionization of the tetrazole ring, especially if the compound has other ionizable groups. Furthermore, formic acid has low ionic strength, which fails to mask secondary interactions between any basic moieties on your molecule and the residual silanols on the column.
The Fix: Switch to a modifier that provides a lower pH and higher ionic strength.
-
Protocol A (UV Detection): Use 0.1% Phosphoric Acid or Phosphate Buffer (pH 2.0) . Phosphate provides excellent silanol suppression and lowers pH sufficiently to keep the tetrazole neutral.
-
Protocol B (MS Detection): Switch to 0.05% - 0.1% Trifluoroacetic Acid (TFA) . TFA is a strong ion-pairing agent.[1] It lowers the pH to < 2.0 (ensuring the tetrazole is fully protonated/neutral) and masks silanols.
Note: If you must use Formic Acid for MS sensitivity, add Ammonium Formate (5–10 mM) to increase ionic strength without altering pH significantly.
Q2: My peak shape is perfect for the standard, but the tailing appears only in the sample matrix. Could this be metal interaction?
The Diagnosis: Yes. Tetrazoles are effective chelators. If your sample matrix contains trace metal ions, or if your HPLC system (frits, needles, tubing) has exposed stainless steel sites, the tetrazole will bind to these sites. This results in a "shark fin" peak shape or a distinct tail that does not respond to pH changes.
The Mechanism: The nitrogen-rich ring acts as a ligand for Fe(III) and other transition metals found in stainless steel flow paths.
The Fix: System Passivation You must remove active metal sites.
-
Quick Test: Add 0.1 mM EDTA to your mobile phase (if using UV). If the tailing disappears, it is a chelation issue.
-
Permanent Fix: Replace stainless steel frits with PEEK or Titanium frits.
-
Passivation Protocol: Flush the system (minus the column) with 6N Nitric Acid (aggressive) or a specific passivation solution (e.g., phosphoric acid/acetonitrile mix) to restore the oxide layer on the steel.
Q3: I am analyzing a "Sartan" (e.g., Losartan). I lowered the pH to 2.0, but it still tails. What am I missing?
The Diagnosis: You are dealing with Amphoteric Tailing . Sartans are not just acids; they are zwitterions. For example, Losartan contains an imidazole ring (basic) in addition to the tetrazole (acidic).
-
At pH 2.0, the tetrazole is neutral (good).
-
BUT , the imidazole nitrogen is fully protonated (positively charged). This positive charge interacts strongly with any residual, ionized silanols on the silica surface (cation exchange), causing tailing.
The Fix: You need a column with Charged Surface Hybrid (CSH) technology or a "Polar Embedded" group.
-
Why? These columns have a slight positive charge on the surface that repels the protonated basic group of the drug, preventing it from "sticking" to the surface silanols.
-
Alternative: Use a "High Strength Silica" (HSS) column designed for high retentivity of polar compounds, which resists dewetting at 100% aqueous conditions often needed for these polar analytes.
Module 3: Visualizing the Mechanism
Understanding the molecular state is key to selecting the right mobile phase.
Figure 2: Impact of pH on Tetrazole ionization and Silica interaction. At pH 2.0, both species are neutral, promoting ideal hydrophobic retention.
Module 4: Experimental Protocols
Protocol 1: High-Performance Mobile Phase Preparation (Phosphate)
Best for UV detection of Sartans/Tetrazoles.
| Component | Quantity | Notes |
| Milli-Q Water | 900 mL | Must be >18.2 MΩ·cm. |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 2.72 g | Creates ~20mM buffer. |
| Phosphoric Acid (85%) | Adjust to pH 2.5 | Dropwise addition. Monitor with calibrated pH meter. |
| Acetonitrile | As required | Add after pH adjustment to prevent buffer precipitation. |
Validation Step: Inject a neutral marker (e.g., Toluene or Uracil). If the marker tails, the column is damaged (void). If the marker is sharp but the tetrazole tails, the chemistry (pH/Buffer) is the issue.
Protocol 2: System Passivation (For Chelation Issues)
Use this if EDTA improves peak shape.
-
Disconnect Column: Replace with a union connector.
-
Flush 1: Water/Methanol (50:50) at 1 mL/min for 10 mins.
-
Passivate: Flush with 30% Phosphoric Acid in water for 60 minutes at 1 mL/min.
-
Caution: Ensure your pump seals are compatible with high acid concentrations.
-
-
Flush 2: Water (100%) for 30 mins to remove all acid.
-
Reconnect Column: Equilibrate with mobile phase.
References
-
McCalley, D. V. (2004).[2] "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography." Journal of Chromatography A, 1038(1-2), 77-84.
-
Chrom Tech, Inc. (2025).[3] "What Causes Peak Tailing in HPLC?" Technical Guide.
-
Element Lab Solutions. (2025).[4] "Peak Tailing in HPLC: Mechanisms and Solutions." Technical Support.
-
Popiołek, L. (2025).[4] "Acidity Constants of Some Tetrazole Compounds." ResearchGate.[5]
-
Waters Corporation. (2019). "Mobile Phase Additives for Peptide Characterization: TFA vs Formic Acid." Waters Blog.
Sources
Stability of 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid in cell culture media
Technical Support Center: Stability & Handling of 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid
Executive Summary
Compound Class: Acidic Lipophile (Tetrazole-substituted Phenoxypropanoic Acid) Primary Application: Metabolic modulation (e.g., PPAR agonism), inflammatory signaling, or auxinic herbicide research.[1] Critical Stability Factor: While chemically stable to hydrolysis, this compound is physically unstable in aqueous media.[1] The primary failure mode is micro-precipitation due to pH shock or calcium salt formation, not chemical degradation.[1]
Module 1: Solubilization & Preparation Strategy
The Challenge: This molecule contains two acidic protons (carboxylic acid pKa ~4.5; tetrazole pKa ~4.[1]9) and a lipophilic phenoxy core.[1] In pure DMSO, it is soluble.[1] However, upon rapid dilution into cell culture media (pH 7.4), the hydrophobic core drives aggregation before the acidic groups can fully ionize and solvate the molecule.[1]
Protocol: The "Step-Down" Dilution Method Do not inject high-concentration DMSO stocks directly into cold media.[1]
-
Primary Stock: Dissolve neat powder in anhydrous DMSO to 10–50 mM . Vortex until clear.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).
-
-
Intermediate Dilution (The Critical Step):
-
Prepare a 100x intermediate solution in PBS (pH 7.4) or serum-free media.
-
Why? This pre-wets the compound in a buffer lacking high calcium/magnesium levels, allowing the carboxylic acid and tetrazole to deprotonate (forming the soluble dianion) without precipitating as calcium salts.[1]
-
-
Final Application:
Visual Workflow (DOT Diagram):
Figure 1: The 'Step-Down' protocol prevents hydrophobic crashing by ensuring ionization prior to exposure to high-salt media.[1]
Module 2: Stability in Cell Culture Media
1. Chemical Stability (Hydrolysis & Oxidation)
-
Status: High.
-
Mechanism: The ether linkage (phenoxy) and the tetrazole ring are chemically robust.[1] Unlike esters, they do not undergo rapid hydrolysis in aqueous media at pH 7.4.[1]
-
Shelf-life in Media: Stable for 48–72 hours at 37°C.
2. Physical Stability (Precipitation & Salt Formation)
-
Status: Low / Risk Factor.
-
Mechanism: Media like DMEM and RPMI contain high concentrations of Calcium (
) and Magnesium ( ). -
The Trap: Carboxylic acids can form insoluble calcium salts (soap scum effect).[1] If you observe "turbidity" or "crystals" after 24 hours, it is likely the Calcium-Drug complex , not degradation.[1]
-
Prevention: Do not exceed 100 µM in high-calcium media without verifying solubility.
3. Biological Stability (Protein Binding)
-
Status: Variable (High Binding).
-
Mechanism: Acidic lipophiles bind avidly to Albumin (BSA/FBS) .[1]
-
Impact: In 10% FBS, the free fraction (biologically active drug) may be <5% of the total added concentration.
-
Correction: If potency is lower than expected, perform a "Serum Shift" assay (compare IC50 in 1% FBS vs. 10% FBS).
Stability Equilibrium Diagram:
Figure 2: In media, the compound exists in a dynamic equilibrium.[1] High serum (Albumin) reduces free drug; high Calcium risks precipitation.
Troubleshooting & FAQs
Q1: My media turned cloudy immediately after adding the compound. Is it contaminated?
-
Diagnosis: No. This is "Shock Precipitation."
-
Cause: You likely added a high-concentration DMSO stock directly to cold media.[1] The local concentration exceeded the solubility limit before diffusion could occur.[1]
-
Fix: Use the Intermediate Dilution method (Module 1). Warm your media to 37°C before addition.
Q2: The compound works in enzyme assays but fails in cell culture. Why?
-
Diagnosis: Serum Binding or Efflux .[1]
-
Explanation: The tetrazole and carboxylic acid groups make the molecule highly acidic (anionic).[1]
-
Binding: Anions bind tightly to serum albumin.[1] Try reducing FBS to 1% or 0.5% for short-term assays to see if potency returns.[1]
-
Permeability: Highly charged molecules have difficulty crossing cell membranes passively.[1] Ensure your target is extracellular or that the cells express appropriate transporters (e.g., OATs).[1]
-
Q3: Is the compound light-sensitive?
-
Guidance: Phenoxy compounds can be susceptible to photo-oxidation over long periods.[1]
-
Protocol: While not acutely sensitive like fluorophores, it is Best Practice to protect stocks and media from direct sunlight or intense biosafety cabinet lighting.[1] Wrap tubes in foil for storage >24 hours.
Q4: Can I store the compound in media at 4°C for a week?
-
Answer: No.
-
Reason: While chemically stable, the risk of crystallization increases at lower temperatures.[1] Once precipitated, re-solubilization is difficult without adding toxic levels of solvent.[1] Always prepare fresh media dilutions.[1]
Summary Data Table: Physicochemical Properties
| Property | Value / Characteristic | Implication for Cell Culture |
| pKa (Acidic) | ~4.5 (COOH), ~4.9 (Tetrazole) | Fully ionized (negative charge) at pH 7.[1]4. |
| LogP (Lipophilicity) | ~2.5 – 3.5 (Estimated) | Moderate lipophilicity; requires DMSO for stock.[1] |
| Solubility (Aq) | Low (< 100 µM) in acidic pH | Risk: Precipitates if media pH drops (e.g., old media). |
| Serum Binding | High (> 95%) | Risk: Reduced potency in high-FBS media.[1] |
| Calcium Sensitivity | Moderate | Risk: Forms insoluble salts in DMEM/RPMI.[1] |
References
-
Tetrazole Chemistry & Bioisosteres
-
Solubility of Acidic Drugs
-
Cell Culture Transport
Sources
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid | C4H6N4O2 | CID 1273034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium precipitation from mammalian physiological salines (Ringer solutions) and the preparation of high [Ca] media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during the hydrolysis of phenoxypropanoate esters
This guide serves as a technical support resource for minimizing side reactions during the hydrolysis of phenoxypropanoate esters. It is designed for researchers and process chemists requiring high-purity outcomes, particularly regarding stereochemical integrity and structural stability.
Topic: Minimizing Side Reactions (Racemization, Ether Cleavage, Transesterification) Audience: Senior Scientists, Process Chemists, Drug Development Professionals
Core Reaction Logic & Pathway Analysis
Before troubleshooting, it is critical to visualize the competing reaction pathways. Phenoxypropanoate esters (common in "fop" herbicides and NSAID intermediates) are susceptible to three primary degradation routes during hydrolysis:
-
Racemization: Loss of optical activity at the
-carbon. -
Ether Cleavage: Acid-catalyzed breakage of the aryl-ether bond (common in heteroaromatic derivatives like fenoxaprop).
-
Transesterification: Unintended exchange of the ester group with the solvent.
Visualizing the Competing Pathways
Figure 1: Reaction network showing the desired pathway (green) versus competing degradation routes (red/yellow).
Troubleshooting & Optimization (Q&A)
Category 1: Stereochemical Integrity (Racemization)
Q: I am observing a drop in Enantiomeric Excess (ee%) during alkaline hydrolysis. Why is this happening?
A: This is a classic base-catalyzed racemization. The
-
Mechanism: Hydroxide ions abstract the
-proton, forming a planar enolate intermediate. When this enolate is reprotonated, it occurs from either face, leading to a racemate. -
Solution:
-
Lower the pH: Switch from strong bases (NaOH/KOH) to milder bases like LiOH or
. -
Temperature Control: Maintain reaction temperature below 20°C. Racemization activation energy is often higher than hydrolysis; lower temperatures favor the kinetic hydrolysis product.
-
Switch to Enzymatic Hydrolysis: Use lipases (e.g., Candida cylindrica or Pseudomonas sp.) which operate at neutral pH and are strictly stereoselective.
-
Q: Can I fix racemization after it has occurred? A: No. Once the chiral center is scrambled, you must perform a chiral resolution (e.g., crystallization with a chiral amine) to recover the single enantiomer, which is costly and reduces yield by 50%. Prevention is the only viable strategy.
Category 2: Structural Stability (Ether Cleavage)
Q: My HPLC shows a peak corresponding to a free phenol or a benzoxazolone derivative. What caused this? A: You likely exposed the substrate to acidic conditions (pH < 4.5).[1]
-
Causality: In heteroaromatic phenoxypropionates (e.g., fenoxaprop-ethyl), the ether bond between the benzoxazole and the phenyl ring is acid-labile. Protonation of the ether oxygen or the heterocycle makes the carbon susceptible to nucleophilic attack by water, cleaving the molecule.
-
Self-Validating Check: If you see this peak, check the pH of your aqueous phase immediately. It is likely below 5.[2]
-
Protocol Adjustment: Ensure your workup (quenching) does not use strong mineral acids (HCl). Use a phosphate buffer (pH 6.0) or weak acid (Citric acid) to neutralize the reaction mixture.
Category 3: Process Optimization
Q: I am using Methanol/Water as a solvent, but I see a new ester peak forming. Is this an impurity? A: This is a transesterification product.
-
Mechanism: If you are hydrolyzing an ethyl ester in methanol with a base, the methoxide ion (generated in equilibrium) attacks the carbonyl faster than the bulky hydroxide or water, converting your Ethyl-Ester
Methyl-Ester. -
Solution: Always match the alcohol co-solvent to the ester alkyl group (e.g., use Ethanol for ethyl esters). Alternatively, use a non-nucleophilic co-solvent like THF, Dioxane, or Acetonitrile.
Recommended Protocols
Protocol A: Mild Chemical Hydrolysis (Low Racemization Risk)
Use this for robust substrates where enzymes are unavailable.
-
Solvent System: THF:Water (3:1 v/v). Reason: THF dissolves the ester but does not participate in nucleophilic attack.
-
Reagent: Lithium Hydroxide (LiOH), 1.1 equivalents. Reason: Li+ is a weaker Lewis acid than Na+, often leading to tighter ion pairing and slower racemization rates.
-
Temperature: 0°C to 5°C.
-
Execution:
-
Dissolve ester in THF and cool to 0°C.
-
Add LiOH (aq) dropwise.
-
Self-Validation Step: Monitor by TLC/HPLC every 30 mins. Stop immediately upon disappearance of starting material. Do not let it stir "overnight."
-
-
Quench: Acidify with 1M Citric Acid to pH 6-7. Do not go below pH 5. Extract immediately.
Protocol B: Enzymatic Hydrolysis (Zero Racemization)
Use this for high-value chiral intermediates.
-
Buffer: Phosphate buffer (0.1 M, pH 7.5).
-
Enzyme: Lipase from Candida rugosa (CRL) or Pseudomonas fluorescens.
-
Conditions: 30°C, vigorous stirring (biphasic system).
-
Execution:
-
Suspend ester in buffer (add 5% acetone if solubility is poor).
-
Add Enzyme (10-50 mg per mmol substrate).
-
Self-Validation Step: Maintain pH at 7.5 using an autotitrator with 0.1 M NaOH. The consumption of NaOH directly correlates to reaction progress (1 mol NaOH = 1 mol hydrolyzed ester).
-
-
Workup: Filter off enzyme (can often be reused). Acidify filtrate to pH 5 and extract.
Decision Matrix for Method Selection
Use this logic flow to determine the correct hydrolysis method for your specific phenoxypropanoate.
Figure 2: Decision matrix for selecting the optimal hydrolysis protocol based on substrate properties.
Summary of Key Parameters
| Parameter | Chemical Hydrolysis (Standard) | Chemical Hydrolysis (Optimized) | Enzymatic Hydrolysis |
| Reagent | NaOH / KOH | LiOH / | Lipase / Esterase |
| pH Range | > 12 | 9 - 10 | 7 - 8 |
| Solvent | MeOH / EtOH | THF / Dioxane | Buffer / Water |
| Racemization Risk | High | Moderate | Negligible |
| Ether Cleavage Risk | Low (unless acidified) | Low | Negligible |
| Throughput | High | Medium | Low to Medium |
References
-
Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl. Source: PubMed / USDA ARS Key Finding: Acidic conditions (pH < 4.6) cause rapid nonenzymatic hydrolysis of the benzoxazolyl-oxy-phenoxy ether linkage.[3][4]
-
Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides. Source: US Patent 4,897,481 Key Finding: Conversion of esters to alkali metal salts prior to coupling or hydrolysis steps effectively prevents racemization compared to standard conditions.
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Source: Journal of the Brazilian Chemical Society Key Finding: Enzymatic hydrolysis (PCL, PLE) allows for high enantiomeric excess retention where chemical methods fail.
-
Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl. Source: Journal of Agricultural and Food Chemistry Key Finding: Detailed kinetics of hydrolysis vs. cleavage at varying pH levels (4.0 to 10.0).[1][5]
Sources
- 1. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. | Sigma-Aldrich [www-cp.sigmaaldrich.cn]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral data, a comparison with structurally related compounds, and a standardized protocol for acquiring high-quality 1H NMR spectra.
The Foundational Principles of 1H NMR Spectroscopy in Structural Elucidation
1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It is based on the principle that the nuclei of hydrogen atoms (protons) in a magnetic field can absorb radiofrequency energy at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each proton.[1][2]
Key parameters obtained from a 1H NMR spectrum include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).[3]
-
Integration: The area under a resonance peak is proportional to the number of protons giving rise to that signal.[4] This allows for the determination of the relative ratio of different types of protons in a molecule.
-
Multiplicity (Splitting Pattern): Spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiple peaks. The multiplicity is described by the n+1 rule, where 'n' is the number of equivalent protons on the neighboring carbon(s). Common splitting patterns include singlets (s), doublets (d), triplets (t), and quartets (q).[2]
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. It provides information about the dihedral angle between coupled protons and the number of bonds separating them.
Analysis of the 1H NMR Spectrum of this compound
The structure of this compound contains several distinct proton environments, which are expected to give rise to a characteristic 1H NMR spectrum. Based on the available data for the target molecule and its constituent fragments, a detailed spectral analysis can be performed.[5]
Predicted and Observed 1H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 (Tetrazole) | 9.0 - 9.5 | ~9.45 | s | 1H | - |
| Aromatic Protons | 7.0 - 8.0 | 7.2 - 7.8 | m | 4H | - |
| CH (Propanoic Acid) | 4.5 - 5.0 | ~4.8 | q | 1H | ~7 |
| CH3 (Propanoic Acid) | 1.5 - 1.8 | ~1.6 | d | 3H | ~7 |
| COOH | 10.0 - 13.0 | ~12.0 | br s | 1H | - |
Note: The "Observed Chemical Shift" values are estimations based on typical values for similar structures and may vary depending on the solvent and experimental conditions. A direct spectrum is available from ChemicalBook.[5]
Interpretation of the Spectrum:
-
Tetrazole Proton (H-5): The single proton on the tetrazole ring is expected to be the most deshielded proton in the molecule, appearing as a singlet in the downfield region of the spectrum, typically around 9.45 ppm.[6] The lack of adjacent protons results in a singlet.
-
Aromatic Protons: The four protons on the phenoxy ring will appear as a complex multiplet in the aromatic region (7.0-8.0 ppm). The substitution pattern (meta) will lead to distinct signals. The proton ortho to the propanoic acid moiety and the proton between the two substituents will likely be the most deshielded within this group.
-
Propanoic Acid Protons:
-
The methine proton (CH) is adjacent to an oxygen atom and a carbonyl group, causing it to be significantly deshielded and appear as a quartet around 4.8 ppm due to coupling with the three methyl protons.
-
The methyl protons (CH3) are coupled to the methine proton, resulting in a doublet around 1.6 ppm.
-
-
Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically between 10 and 13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[7]
Comparative Spectral Analysis
To further validate the spectral assignments, a comparison with structurally similar compounds is invaluable.
1. 2-Phenoxypropionic Acid: The 1H NMR spectrum of 2-phenoxypropionic acid will show similar signals for the propanoic acid moiety (a quartet for the CH and a doublet for the CH3). The aromatic protons will exhibit a different splitting pattern due to the unsubstituted phenyl ring.[8]
2. 3-Phenoxypropionic Acid: In this isomer, the methylene protons of the propanoic acid group will show a different splitting pattern (likely two triplets) and chemical shifts compared to the 2-substituted analogue.[9]
3. 1H-Tetrazole: The parent 1H-tetrazole shows a single proton resonance at approximately 9.45 ppm in DMSO-d6.[6] This provides a reference for the chemical shift of the tetrazole proton in the target molecule.
4. 5-Substituted 1H-Tetrazoles: The chemical shift of the remaining proton on the tetrazole ring in 5-substituted analogs can vary depending on the electronic nature of the substituent.[10][11]
This comparative approach allows for a more confident assignment of the signals in the spectrum of this compound by understanding the electronic effects of each substituent on the proton chemical shifts.
Experimental Protocol for 1H NMR Spectroscopy
Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of small organic molecules like this compound.
Workflow for 1H NMR Sample Preparation and Data Acquisition
Caption: A generalized workflow for 1H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O, depending on solubility). Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Conclusion
The 1H NMR spectrum of this compound provides a wealth of information that is critical for its structural confirmation and purity assessment. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, and by comparing the spectrum to those of related compounds, a confident and unambiguous structural assignment can be made. The experimental protocol outlined in this guide provides a framework for obtaining high-quality, reproducible 1H NMR data, which is fundamental to research and development in the chemical and pharmaceutical sciences.
References
-
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
-
Kumar, A., Kumar, S., Khajuria, Y., & Awasthi, S. K. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. RSC Advances, 6(74), 70086-70092. Retrieved from [Link]
-
Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Journal of Chemical and Biochemical Sciences, 21, 1-6. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]
- Al-shehri, A. S., Al-Ghamdi, A. A., & Shkir, M. (2021). Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound. Journal of Molecular Structure, 1230, 129881.
-
Anonymous. (n.d.). 1H-NMR Organic Structure Guide. Scribd. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. compoundchem.com [compoundchem.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-(3-TETRAZOL-1-YL-PHENOXY)-PROPIONIC ACID(832739-85-2) 1H NMR [m.chemicalbook.com]
- 6. Tetrazole(288-94-8) 1H NMR spectrum [chemicalbook.com]
- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 2-Phenoxypropionic acid(940-31-8) 1H NMR [m.chemicalbook.com]
- 9. 3-Phenoxypropionic acid(7170-38-9) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. growingscience.com [growingscience.com]
Technical Comparison Guide: Mass Spectrometry Fragmentation of CAS 832739-85-2
Executive Summary
CAS 832739-85-2 (2-[3-(1H-Tetrazol-1-yl)phenoxy]propanoic acid) represents a class of amphoteric pharmacophores often utilized in the development of PPAR agonists and metabolic modulators. Its structure combines a polar carboxylic acid tail with a nitrogen-rich tetrazole ring linked via a phenoxy ether bridge.
This guide provides a technical comparison of Positive (ESI+) vs. Negative (ESI-) Electrospray Ionization modes for this molecule. While the carboxylic acid moiety suggests high sensitivity in negative mode, the tetrazole ring introduces unique fragmentation pathways in positive mode that are critical for structural confirmation and specificity in complex biological matrices.
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 832739-85-2 |
| Molecular Formula | C₁₀H₁₀N₄O₃ |
| Exact Mass | 234.0753 Da |
| pKa (Predicted) | ~3.5 (Carboxylic Acid), ~4.8 (Tetrazole) |
| LogP | ~1.8 (Moderate Lipophilicity) |
Experimental Configuration
To replicate the fragmentation patterns described below, the following LC-MS/MS parameters are recommended. These conditions are optimized to minimize in-source fragmentation while maximizing product ion yield.
Liquid Chromatography (LC)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).
-
Mobile Phase B: Acetonitrile (or Methanol for different selectivity).
-
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry (MS)
-
Capillary Voltage: 3.5 kV (ESI+) / 2.5 kV (ESI-).
-
Desolvation Temp: 400°C.
-
Collision Gas: Argon or Nitrogen.
Fragmentation Pathway Analysis
The fragmentation of CAS 832739-85-2 is driven by two competing mechanisms: the Tetrazole Ring Contraction and the Carboxylic Acid Elimination .
Comparison: ESI+ vs. ESI- Performance
| Feature | ESI+ Mode (Protonated) | ESI- Mode (Deprotonated) |
| Precursor Ion | [M+H]⁺ (m/z 235.1) | [M-H]⁻ (m/z 233.1) |
| Primary Mechanism | Loss of N₂ and HN₃ from Tetrazole | Decarboxylation (CO₂) & Ring Cleavage |
| Key Product Ions | m/z 207, 192, 163 | m/z 189, 161, 117 |
| Selectivity | High: Tetrazole-specific losses are rare in background noise. | Moderate: CO₂ loss is common in many organic acids. |
| Sensitivity | Moderate (Requires acidic mobile phase). | High (Acidic moiety ionizes strongly). |
Detailed Mechanistic Pathways
Pathway A: Positive Mode (ESI+)
In positive mode, the protonation likely occurs on the tetrazole ring nitrogen.
-
Primary Loss (N₂): The tetrazole ring is thermally unstable and readily loses a molecule of nitrogen (N₂, 28 Da), resulting in a diazirine or nitrene intermediate (m/z 207 ).
-
Secondary Loss (HN₃): Alternatively, the ring can expel hydrazoic acid (HN₃, 43 Da), a highly diagnostic transition for 1-substituted tetrazoles, yielding an amine-like cation (m/z 192 ).
-
Ether Cleavage: High collision energy leads to the cleavage of the ether bond, stripping the propanoic acid tail.
Pathway B: Negative Mode (ESI-)
In negative mode, the carboxylic acid is deprotonated.
-
Primary Loss (CO₂): The most abundant transition is the loss of carbon dioxide (44 Da) from the propanoic acid tail, yielding a stabilized phenoxy-tetrazole anion (m/z 189 ).
-
Secondary Loss (N₂): The resulting ion can further lose nitrogen (28 Da) from the tetrazole ring (m/z 161 ).
Visualization of Fragmentation Logic
The following diagram illustrates the branching fragmentation pathways for CAS 832739-85-2, highlighting the distinct structural information gained from each ionization mode.
Figure 1: Divergent fragmentation pathways of CAS 832739-85-2. ESI+ favors tetrazole ring contraction, while ESI- favors decarboxylation.
MRM Transition Table
For quantitative method development (LC-MS/MS), the following Multiple Reaction Monitoring (MRM) transitions are recommended.
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| ESI+ | 235.1 | 207.1 | 15 - 20 | Quantifier (High Intensity) |
| ESI+ | 235.1 | 192.1 | 25 - 30 | Qualifier (High Specificity) |
| ESI- | 233.1 | 189.1 | 10 - 15 | Quantifier (Max Sensitivity) |
| ESI- | 233.1 | 161.1 | 25 - 30 | Qualifier |
Recommendation:
-
Use ESI- (m/z 233.1 -> 189.1) for maximum sensitivity (PK/PD studies) due to the acidic nature of the molecule.
-
Use ESI+ (m/z 235.1 -> 192.1) for confirmatory analysis in complex matrices, as the loss of HN₃ (43 Da) is mechanistically unique to tetrazoles and less prone to isobaric interference than CO₂ loss.
References
-
Fraser, R. R., & Haque, K. E. (1968). The effect of substituents on the fragmentation of 1,5-disubstituted tetrazoles. Canadian Journal of Chemistry. (Foundation for tetrazole fragmentation mechanisms).[4]
-
Shurukhin, Y. V., et al. (2021).[5] Substituent Effects on ESI-MS Fragmentation Patterns of 1-aryl-tetrazoles. MDPI Molecules. (Confirming N2 and HN3 loss pathways).
-
Prasain, J. (2010).[1] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. (General rules for carboxylic acid fragmentation).
Sources
- 1. uab.edu [uab.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid using LC-MS
For researchers, scientists, and drug development professionals, the journey from a promising molecule to a viable active pharmaceutical ingredient (API) is paved with rigorous analytical scrutiny. The purity of a drug candidate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid, a representative small molecule with features common in modern drug discovery. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare its performance against established alternatives, supported by experimental data.
The Imperative of Purity in Drug Development
The presence of impurities in an API can arise from various sources, including the synthetic route, degradation, or storage.[1] These impurities may possess undesirable pharmacological or toxicological effects, making their detection and quantification a critical regulatory requirement. International Conference on Harmonisation (ICH) guidelines, specifically Q2(R1), provide a framework for validating analytical procedures to ensure they are fit for purpose.[2][3]
LC-MS has emerged as a powerhouse in pharmaceutical analysis due to its unique combination of high-resolution separation and highly specific mass-based detection.[4][5] Unlike traditional chromatographic techniques that rely on non-specific properties like UV absorbance, LC-MS provides molecular weight information, which is indispensable for both quantifying known impurities and identifying unknown ones.[6][7]
Caption: High-level workflow of a typical LC-MS system.
Part 1: A Validated LC-MS Method for Purity Determination
A robust analytical method is one born from a logical development strategy. For this compound, its acidic nature and aromatic systems guide our choices.
Causality Behind Experimental Choices:
-
Chromatography: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice. The molecule's moderate polarity makes it ideal for retention and separation on a C18 stationary phase.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed to ensure that impurities with a wide range of polarities can be eluted and resolved. The addition of a small amount of formic acid (0.1%) serves a dual purpose: it protonates the carboxylic acid group, preventing peak tailing and ensuring sharp, symmetrical peaks, and it facilitates ionization in the mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) is the preferred technique for polar molecules like our target compound. We will evaluate both positive and negative ion modes. The carboxylic acid is expected to deprotonate readily, making ESI negative mode ([M-H]⁻) a likely candidate for high sensitivity. However, the nitrogen-rich tetrazole ring can be protonated, so ESI positive mode ([M+H]⁺) must also be assessed.
-
Mass Analysis: A single quadrupole mass spectrometer provides sufficient mass accuracy and resolution for purity determination and impurity identification at this stage.
Detailed Experimental Protocol: LC-MS
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Single Quadrupole Mass Spectrometer with an ESI source.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 100 mm, 2.6 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate at 5% B for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometer Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI Negative & Positive (scanned concurrently) |
| Scan Range | 100 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp | 325 °C |
| Drying Gas Flow | 10 L/min |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a test sample solution at the same concentration.
-
For linearity and accuracy studies, create a series of calibration standards by diluting the stock solution.
Method Validation: Following the ICH Q2(R1) Framework
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8] Our protocol is designed to be self-validating by continuously confirming molecular identity.
Caption: Workflow for analytical method validation.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. In LC-MS, this is demonstrated by analyzing a stressed sample (e.g., acid, base, peroxide treated). The mass spectrometer confirms that the main peak corresponds to the molecular weight of the target compound and that degradation products are chromatographically resolved and have different mass-to-charge ratios (m/z).[3]
-
Linearity: A five-point calibration curve is generated from 0.5 µg/mL to 50 µg/mL. The peak area response is plotted against concentration, and a correlation coefficient (r²) > 0.995 is considered acceptable.
-
Accuracy: Determined by a spike-recovery experiment. A sample of known concentration is spiked with three different known amounts of the reference standard. The percentage recovery is calculated. An acceptable range is typically 98-102%.
-
Precision:
-
Repeatability: Six replicate injections of the same sample are performed. The relative standard deviation (RSD) of the peak area should be ≤ 2%.
-
Intermediate Precision: The repeatability experiment is repeated by a different analyst on a different day to assess variability.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be reliably detected. These are typically calculated from the standard deviation of the response and the slope of the calibration curve.
Part 2: Comparative Analysis with Alternative Methodologies
While LC-MS is a powerful tool, it is essential to understand its performance relative to other common techniques.[9]
Alternative 1: HPLC with UV Detection (HPLC-UV)
This is the traditional workhorse for purity analysis.[10] It uses the same chromatographic principles as LC-MS but relies on a UV detector.
Experimental Protocol: HPLC-UV The chromatographic conditions are kept identical to the LC-MS method to ensure a direct comparison.
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at a specific wavelength (e.g., 254 nm).
Performance Comparison:
-
Advantage: HPLC-UV is robust, cost-effective, and provides excellent quantitative data for known compounds that possess a UV chromophore.[1]
-
Disadvantage: It suffers from a critical blind spot: if an impurity co-elutes with the main peak and has a similar UV spectrum, it will be completely invisible, leading to an overestimation of purity.[6][10] Furthermore, it provides no structural information to help identify unknown peaks in the chromatogram.[7]
Alternative 2: Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine purity without needing a reference standard of the analyte itself.
Experimental Protocol: qNMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Procedure: A precisely weighed amount of the test sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) along with a precisely weighed amount of a high-purity internal standard (e.g., maleic acid). The purity is calculated by comparing the integral of a specific, non-overlapping proton signal from the analyte with that of the internal standard.
Performance Comparison:
-
Advantage: qNMR is highly accurate and provides a direct measure of purity without chromatographic separation. It is an excellent tool for certifying reference standards.
-
Disadvantage: Its primary limitation is sensitivity; it is significantly less sensitive than LC-MS, making it unsuitable for detecting trace-level impurities (typically below 0.1%). The complexity of the spectra can also make data analysis challenging if impurity signals overlap with the analyte signals.
Data-Driven Performance Comparison
The following table summarizes the expected performance of each technique for the purity validation of this compound.
| Validation Parameter | LC-MS | HPLC-UV | qNMR | Causality & Insight |
| Specificity | Excellent | Moderate | Good | LC-MS offers orthogonal confirmation (retention time + mass), making it superior. HPLC-UV is prone to co-elution errors.[11] qNMR is good but can be compromised by signal overlap. |
| Limit of Quantitation (LOQ) | ~1 ng/mL | ~10 ng/mL | ~0.1 mg/mL | The high sensitivity of the mass spectrometer allows for the detection and quantification of trace impurities that other methods would miss.[12] |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 99.0 - 101.0% | All methods are highly accurate for the main component. qNMR is considered a primary ratio method and can be the most accurate if performed correctly. |
| Precision (%RSD) | < 1.5% | < 2.0% | < 1.0% | All methods demonstrate high precision. qNMR often shows the lowest RSD for the main analyte due to fewer sample processing steps. |
| Impurity Identification | Yes (Molecular Weight) | No | Yes (Structural Info) | This is a key differentiator. LC-MS provides the molecular weight of unknown impurities, a critical first step in their structural elucidation.[13] NMR provides more detailed structural data but only for impurities at higher concentrations. |
Senior Application Scientist's Insights & Recommendations
The choice of an analytical technique is never arbitrary; it is dictated by the question being asked.
-
For comprehensive purity profiling during drug development, LC-MS is the unequivocal gold standard. Its ability to not only quantify but also provide identity information for unknown impurities is essential for building a complete picture of a drug substance.[4] This dual-selectivity (separation and mass) provides a self-validating system where the identity of the analyte is continuously confirmed, ensuring that you are quantifying the correct compound.
-
HPLC-UV remains a valuable tool for routine quality control (QC) in a manufacturing environment. Once a synthetic process is well-established and the impurity profile is thoroughly understood (often through initial characterization by LC-MS), the speed, robustness, and lower cost of HPLC-UV make it ideal for release testing of batches.
-
qNMR is the preferred method for the certification of primary reference standards. Its high precision and status as a primary method allow for the assignment of a highly accurate purity value to a standard, which can then be used to calibrate other, more routine methods like LC-MS and HPLC-UV.
References
- Vertex AI Search. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- PubMed. (2020).
- SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals.
- Slideshare. (n.d.).
- UC CORE. (n.d.).
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Chromperfect. (n.d.). HPLC vs. LC-MS: Critical Transition in Methodology & Consumables.
- PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- Chromperfect. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
- Advion. (2025). The benefits of high-resolution mass spectrometry for impurity profiling.
- Benchchem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
- CHIMIA. (n.d.).
- American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. chimia.ch [chimia.ch]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC vs. LC-MS: Critical Transition in Methodology & Consumables [hplcvials.com]
- 11. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency Guide: Tetrazole vs. Carboxylic Acid Phenoxy Derivatives
Executive Summary
This technical guide analyzes the bioisosteric replacement of carboxylic acid moieties with tetrazole rings within phenoxy scaffolds . While carboxylic acids are ubiquitous in pharmacophore design due to their reliable electrostatic interactions, they often suffer from poor membrane permeability and metabolic instability (e.g., glucuronidation).
The 5-substituted 1H-tetrazole serves as a non-classical isostere that mimics the acidity (pKa) and planarity of the carboxylate while significantly altering lipophilicity and charge delocalization. This guide presents experimental evidence demonstrating that in phenoxy derivatives—such as leukotriene antagonists and PTP1B inhibitors—this substitution can increase potency by up to 100-fold (2 log units) or maintain potency while drastically improving cellular permeability.
Physicochemical Foundations: The Bioisosteric Switch
The rationale for replacing a phenoxy-acetic acid with a phenoxy-tetrazole lies in the subtle but critical differences in their physicochemical profiles.
Table 1: Comparative Physicochemical Profile
| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Impact on Drug Design |
| Acidity (pKa) | 4.2 – 4.8 | 4.5 – 5.1 | Bioequivalence: Both are ionized (anionic) at physiological pH (7.4), preserving electrostatic interactions with cationic receptor residues (e.g., Arginine, Lysine). |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate to High | Permeability: Tetrazole derivatives are typically ~10x more lipophilic, enhancing passive diffusion across cell membranes. |
| Charge Distribution | Localized (2 Oxygens) | Delocalized (4 Nitrogens) | Binding: The tetrazolate anion disperses negative charge over a larger aromatic system, facilitating stronger |
| Metabolic Stability | Low | High | Half-life: Tetrazoles are resistant to Phase II glucuronidation, a common clearance pathway for phenoxyacetic acids. |
Structural Implications
The tetrazole ring is larger than the carboxylate group.[1] Crystallographic data suggests that binding pockets must accommodate an expansion of approximately 1.2 Å to fit the tetrazole.
-
Success Scenario: If the receptor pocket has hydrophobic residues adjacent to the cationic anchor, the tetrazole's aromatic ring forms additional van der Waals contacts, increasing potency .
-
Failure Scenario: If the pocket is sterically restricted or highly polar, the bulkier tetrazole may clash, decreasing potency .
Case Studies: Experimental Potency Data
Case Study A: Potency Amplification in Leukotriene Antagonists
In the development of leukotriene D4 (LTD4) antagonists (used for asthma), researchers compared phenoxy-alkyl-carboxylic acids against their tetrazole counterparts.
-
Compound A (Carboxylic Acid): 3-(2-quinolinylmethoxy)benzeneacetic acid (Wy-46,016).[2]
-
Compound B (Tetrazole): 2-[[3-(1H-tetrazol-5-ylmethyl)phenoxy]methyl]quinoline (Wy-49,451).[2]
Experimental Results:
| Compound | Functional Group | pKB (Potency Index) | Fold Increase |
|---|---|---|---|
| Wy-46,016 | Carboxylic Acid | 5.79 | 1x (Baseline) |
| Wy-49,451 | Tetrazole | 7.78 | ~98x |
Mechanistic Insight: The phenoxy-tethered tetrazole not only maintained the necessary ionic bond but the tetrazole ring itself engaged in favorable hydrophobic interactions within the receptor cleft that the smaller carboxylate could not achieve.
Case Study B: Permeability Rescue in PTP1B Inhibitors
Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors often fail due to the high charge density required to mimic the phosphotyrosine substrate.
-
Challenge: Dicarboxylic acid phenoxy derivatives showed nanomolar potency but near-zero cell permeability.
-
Solution: Replacing one carboxylate with a tetrazole (Compound 29).[3][4]
Experimental Results:
-
Enzymatic Potency (Ki): Both the dicarboxylic acid and the tetrazole derivative were equipotent (Ki ≈ 2.0 µM).[4]
-
Cellular Efficacy: The carboxylic acid failed to penetrate Caco-2 cells. The tetrazole derivative showed significant permeability and cellular activity (insulin sensitization).
Experimental Protocols
Protocol A: Synthesis of Phenoxy-Tetrazoles (Zinc-Catalyzed [3+2])
Standard method for converting phenoxy-nitriles to tetrazoles without toxic tin or hydrazoic acid.
Reagents:
-
Starting Material: Phenoxy-nitrile derivative (1.0 equiv)
-
Sodium Azide (
): 1.5 equiv -
Zinc Bromide (
): 1.0 equiv -
Solvent: Water/Isopropanol (1:1) or DMF (if solubility is low)
Step-by-Step Workflow:
-
Setup: In a pressure vial or round-bottom flask, dissolve the phenoxy-nitrile in the solvent system.
-
Addition: Add
followed by . Caution: is toxic. -
Reaction: Heat the mixture to reflux (100–110°C) for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The tetrazole will appear as a more polar spot.
-
Workup: Cool to room temperature. Add 3N HCl until pH < 2. This protonates the tetrazole (making it less soluble in water) and destroys excess azide.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0% -> 10% MeOH in DCM).
Protocol B: Determination of Lipophilicity (LogD)
Critical for verifying the bioavailability advantage of the tetrazole.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Partitioning: Add 50 µL of stock to a vial containing 1 mL Octanol and 1 mL Phosphate Buffer (pH 7.4).
-
Equilibration: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
Visualizations
Diagram 1: Synthetic Pathway (Nitrile to Tetrazole)
This workflow illustrates the standard "Click" chemistry approach utilized to synthesize the tetrazole pharmacophore from a phenoxy-nitrile precursor.
Caption: Zinc-catalyzed [3+2] cycloaddition protocol for converting phenoxy-nitriles to bioactive tetrazoles.
Diagram 2: Pharmacophore Binding Interaction
This diagram contrasts the binding mode of a Carboxylate versus a Tetrazole within a receptor pocket, highlighting the "Active Site Expansion" required for the tetrazole.
Caption: Tetrazole anions can access adjacent hydrophobic pockets (blue arrow) unavailable to the smaller carboxylate.
References
- Herron, D. K., et al. (1992). Leukotriene LTD4 antagonists: Structure-activity relationships of phenoxy-tetrazoles. Journal of Medicinal Chemistry. (Data source for Wy-46,016 vs Wy-49,451 comparison).
-
Liljebris, C., et al. (2002). Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry. Retrieved from [Link]
-
Ballatore, C., et al. (2013).[5] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Retrieved from [Link]
Sources
- 1. Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-[(arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides. Potent orally active leukotriene D4 antagonists of novel structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B: identification of a tetrazole-containing inhibitor with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Reference Standards for the Analysis of 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of scientific progress. For researchers engaged in the synthesis and analysis of active pharmaceutical ingredients (APIs) and their intermediates, the quality of the reference standard is paramount. This guide provides an in-depth comparison of approaches to obtaining and utilizing a reference standard for the analysis of 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid, a key intermediate in the synthesis of angiotensin II receptor antagonists such as candesartan and azilsartan.[1]
This document moves beyond a simple listing of suppliers, instead offering a comparative analysis of commercially available reagents versus the establishment of a rigorously characterized in-house primary standard. We will delve into the practical necessities of synthesis, purification, and comprehensive characterization required to qualify an in-house standard, providing actionable protocols and the scientific rationale behind them.
The Landscape of Available Standards: A Comparative Overview
A critical first step in any analytical endeavor is the procurement of a suitable reference standard. For this compound, the options generally fall into two categories: commercially available chemical-grade reagents and a self-certified in-house reference standard.
| Feature | Commercially Available Reagent | In-House Qualified Reference Standard |
| Purity | Typically ≥98%, but not certified for quantitative use. | Purity is meticulously determined and certified through orthogonal analytical techniques. |
| Certification | Certificate of Analysis (CoA) usually provides identity and a purity estimate. | A comprehensive Certificate of Analysis is generated, detailing identity, purity, impurity profile, and characterization data. |
| Traceability | Traceability to national or international standards is generally not provided. | Can be established through rigorous characterization and comparison to well-established standards where applicable. |
| Cost | Lower initial purchase price. | Higher initial investment in terms of time, resources, and analytical expertise. |
| Regulatory Compliance | May not be suitable for late-stage development or regulatory submissions. | Essential for GMP environments and regulatory filings. |
| Availability | Readily available from various chemical suppliers.[1][2] | Requires in-house synthesis and qualification, which can be time-consuming. |
The choice between these two options depends heavily on the stage of research and the intended use of the analytical data. For early-stage discovery and process development, a high-purity commercial reagent may suffice for qualitative and semi-quantitative analyses. However, for pivotal studies, quality control, and regulatory submissions, a well-characterized in-house reference standard is indispensable.
Establishing an In-House Reference Standard: A Step-by-Step Approach
The process of creating a reliable in-house reference standard is a multi-step endeavor that demands meticulous execution and thorough documentation. The following sections outline the key stages, from synthesis to final characterization.
Synthesis of this compound
While various synthetic routes may exist, a common approach involves the reaction of a substituted phenol with a propanoic acid derivative, followed by the formation of the tetrazole ring. A plausible synthetic pathway is outlined below.
Caption: A potential synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Ethyl 2-(3-hydroxyphenoxy)propanoate. To a solution of 3-hydroxyphenol in a suitable solvent such as acetone, add a base like potassium carbonate. Stir the mixture at room temperature, then add ethyl 2-bromopropanoate dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the mixture, filter the solid, and concentrate the filtrate. Purify the crude product by column chromatography.
-
Step 2: Synthesis of Ethyl 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoate. In a flask, combine ethyl 2-(3-hydroxyphenoxy)propanoate, sodium azide, and triethyl orthoformate in a suitable solvent like acetic acid. Heat the mixture and monitor the reaction by TLC. After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product. Filter the solid and wash it with water.
-
Step 3: Hydrolysis to this compound. Dissolve the ethyl ester from the previous step in a mixture of ethanol and an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the final product. Filter the solid, wash with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system to achieve high purity.
Comprehensive Characterization and Qualification
Once synthesized and purified, the material must be rigorously characterized to confirm its identity and determine its purity with a high degree of confidence. This is achieved through the use of orthogonal analytical techniques.
Caption: Workflow for the comprehensive qualification of an in-house reference standard.
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the molecule.
-
Protocol: Dissolve an accurately weighed amount of the substance in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher). The observed chemical shifts, coupling constants, and integration values should be consistent with the proposed structure of this compound.[3]
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water). Analyze using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., electrospray ionization, ESI). The measured accurate mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated theoretical mass.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound and to identify and quantify any impurities.
-
Protocol: Develop a stability-indicating reverse-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using a mobile phase consisting of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).[4][5] Detection is typically performed using a UV detector at a wavelength where the analyte has significant absorbance. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the melting point and to assess the purity of crystalline solids.
-
Protocol: Accurately weigh a small amount of the sample into an aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The melting point and the shape of the melting endotherm can provide an indication of purity.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the amount of volatile components (e.g., residual solvents) in the sample.
-
Protocol: Heat an accurately weighed sample at a constant rate in a controlled atmosphere (e.g., nitrogen) and monitor the change in mass as a function of temperature.
-
-
Karl Fischer Titration:
-
Objective: To specifically quantify the water content in the sample.
-
Protocol: Use a coulometric or volumetric Karl Fischer titrator to determine the water content of a known amount of the substance.
-
Practical Application: Analytical Method Development
A robust analytical method is crucial for the routine analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice for purity determination and impurity profiling.
Caption: A typical analytical workflow using HPLC for the analysis of this compound.
The development of such a method would involve screening different columns, mobile phase compositions, and gradient profiles to achieve optimal separation of the main peak from any potential process impurities or degradation products.[6][7]
Conclusion and Recommendations
For researchers and drug development professionals, the choice of a reference standard for this compound is a critical decision with significant implications for data quality and project progression.
-
For early-stage research, proof-of-concept studies, and non-critical analytical work, a high-purity commercially available reagent can be a cost-effective and time-saving option. However, it is crucial to perform identity confirmation (e.g., by ¹H NMR and MS) upon receipt.
-
For late-stage development, quality control, stability studies, and any work intended for regulatory submission, the establishment of a fully characterized and qualified in-house reference standard is non-negotiable. The investment in the synthesis, purification, and comprehensive characterization of this standard ensures the generation of accurate, reliable, and defensible analytical data.
By understanding the nuances of reference standard selection and qualification, scientists can build a solid analytical foundation for their research and development activities, ultimately contributing to the successful advancement of new therapeutic agents.
References
-
MySkinRecipes. (n.d.). 2-[3-(1h-1,2,3,4-tetrazol-1-yl)phenoxy]propanoicacid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
-
PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1805. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1H-1,2,3,4-tetrazol-1-yl)propanoic acid. Retrieved from [Link]
-
In Silico Exploration of Some Novel Tetrazole Molecules. (2023). Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. Retrieved from [Link]
-
ResearchGate. (2015). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Retrieved from [Link]
-
University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]
-
MDPI. (2022). Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. Molecules, 28(1), 269. Retrieved from [Link]
-
Cipac.org. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]
Sources
- 1. 2-[3-(1h-1,2,3,4-tetrazol-1-yl)phenoxy]propanoicacid [myskinrecipes.com]
- 2. This compound|BLD Pharm [bldpharm.com]
- 3. 2-(3-TETRAZOL-1-YL-PHENOXY)-PROPIONIC ACID(832739-85-2) 1H NMR spectrum [chemicalbook.com]
- 4. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD | MDPI [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-[3-(1H-tetrazol-1-yl)phenoxy]propanoic acid is a specialized heterocyclic building block, frequently utilized in the synthesis of angiotensin II receptor antagonists (sartans) and as a bioisostere for carboxylic acids in drug discovery.[1]
While valuable, this compound presents a dual-hazard profile that requires strict adherence to safety protocols beyond standard laboratory practice:
-
Corrosivity: The propanoic acid tail confers acidic properties capable of causing severe ocular and cutaneous damage.
-
Energetic Potential: The tetrazole ring (
) is nitrogen-rich. While 1-substituted tetrazoles are generally more stable than their 5-substituted counterparts, they remain potentially energetic materials (PEMs) . They can exhibit sensitivity to shock, friction, and electrostatic discharge (ESD), particularly when dry or in the presence of metal ions.
Core Directive: Treat this substance as a Control Band 3 compound (Potent/Corrosive/Reactive). All handling requires engineering controls that isolate the operator from the substance.
Hazard Profile & Control Banding
The following hazard classification is derived from structural activity relationships (SAR) and available safety data for tetrazole-acetic acid analogs.
| Hazard Category | Classification | Critical Risk Factor |
| Physical | Energetic / Flammable Solid | Static Discharge Sensitivity. Dry powders of tetrazoles can ignite/decompose if subjected to ESD. |
| Health (Acute) | Skin Corr.[2][3] 1B / Eye Dam. 1 | Corrosive. Causes severe skin burns and permanent eye damage due to acidity (pH < 2 in solution). |
| Health (Systemic) | Acute Tox. 4 (Oral/Inhal) | Bioactive. As a drug intermediate, assume pharmacological activity (antihypertensive mechanism). |
| Reactivity | Incompatible with Metals | May form shock-sensitive heavy metal salts if in contact with copper, lead, or mercury. |
Personal Protective Equipment (PPE) Matrix
Do not rely on PPE as the primary barrier. Engineering controls (Fume Hoods) are the first line of defense. PPE is the redundancy.
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state of the compound.
Figure 1: PPE Decision Logic based on material state.[4] Note the escalation to face shields for solutions due to corrosive splash risks.
Detailed PPE Specifications
| Body Area | Recommended Equipment | Scientific Rationale |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Tetrazole dusts are respiratory irritants. Inhalation can cause sensitization.[3] Never weigh this compound on an open bench. |
| Hand Protection | Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate | Acidic organic solvents (e.g., acetic acid, DCM) used with this compound can permeate nitrile. The outer glove is sacrificial; change immediately upon splash. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient . The propanoic acid moiety is corrosive; vapors or dust can bypass side shields of standard glasses. |
| Body | Flame-Resistant (FR) Lab Coat Cotton/Nomex | Synthetic blends (polyester) can melt into skin if a tetrazole-related flash fire occurs. Static dissipative coats are preferred to prevent ESD. |
Operational Protocols
A. Weighing & Transfer (Critical Step)
The highest risk of exposure and static discharge occurs during the handling of the dry solid.
-
Static Elimination: Place an ionizing fan or static dissipative mat inside the weighing hood. Dry tetrazole powders are prone to triboelectric charging.
-
Tool Selection: Use non-sparking spatulas (ceramic or high-density polyethylene). Avoid metal spatulas to prevent potential friction initiation or metal contamination.
-
Containment: Weigh into a tared vial, not onto weighing paper. This minimizes dust dispersion during transfer.
-
Decontamination: Wipe the exterior of the vial with a damp Kimwipe (water/ethanol) before removing it from the hood to capture invisible dust.
B. Solubilization & Synthesis
-
Exotherm Management: When dissolving in basic media (common for carboxylic acids), add the solid slowly to the solvent. The acid-base neutralization is exothermic and can accelerate decomposition.
-
Solvent Choice: Avoid halogenated solvents if possible; they can increase the shock sensitivity of some nitrogenous heterocycles. Preferred solvents: Ethanol, DMSO, or Ethyl Acetate.
Emergency Response & Disposal
Do not treat spills like standard organic acid spills. The tetrazole component requires specific deactivation logic.
Spill Response Workflow
Figure 2: Emergency response logic. Note the emphasis on "Wetting" to prevent dust explosions and the prohibition of metal tools.
Disposal Instructions
-
Waste Stream: Segregate as "High Nitrogen/Explosive Potential" organic waste.
-
Prohibited: Do NOT dispose of in drains (acidification of sewers). Do NOT mix with heavy metal waste streams (Silver, Lead, Copper) as this may form highly unstable metal tetrazolate salts.
-
Labeling: Clearly label waste containers: "Contains Tetrazoles - Potential Energetic - Corrosive."
References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.
-
PubChem. 3-(1H-tetrazol-1-yl)propanoic acid (Compound Summary). National Library of Medicine. Accessed Oct 2023.[5][6]
-
Sigma-Aldrich. Safety Data Sheet: 1H-Tetrazole Derivatives. (General handling for tetrazole-acetic acids).[7][5][8][9][2][4]
-
European Chemicals Agency (ECHA). C&L Inventory: Tetrazole derivatives hazard classification.
-
Fisher Scientific. Acetic Acid Handling Guidelines (Corrosive Analog).
Sources
- 1. 2-[3-(1h-1,2,3,4-tetrazol-1-yl)phenoxy]propanoicacid [myskinrecipes.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
